molecular formula C6H14O8S2 B159239 D-Threitol-1,4-bis(methanesulfonate) CAS No. 1947-62-2

D-Threitol-1,4-bis(methanesulfonate)

カタログ番号: B159239
CAS番号: 1947-62-2
分子量: 278.3 g/mol
InChIキー: YCPOZVAOBBQLRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Threitol-1,4-bis(methanesulfonate) is a chemical compound structurally related to busulfan and is a stereoisomer of the pharmaceutical agent Treosulfan (L-Threitol-1,4-bis(methanesulfonate)). It is a bifunctional alkylating agent with cytotoxic properties. As a prodrug, it undergoes non-enzymatic, pH-dependent conversion to active epoxy transformation products, specifically the monoepoxide (S,S-EBDM) and diepoxide (S,S-DEB) . These active species are responsible for its primary mechanism of action, which involves DNA alkylation and crosslinking, leading to DNA-protein crosslinks, chromosomal aberrations, and ultimately, the induction of apoptosis in dividing cells . This DNA-damaging activity is of significant interest in oncology research. The related L-isomer, Treosulfan, is approved as part of a conditioning regimen prior to allogeneic hematopoietic stem cell transplantation (HSCT) for conditions like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) . Preclinical studies suggest alkylating agents like this one possess not only myeloablative but also immunosuppressive properties, making them relevant for research in transplantation immunology and autoimmune diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPOZVAOBBQLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13308-13-9, 21106-06-9, 299-75-2, 1947-62-2
Record name Erythritol, 1,4-dimethanesulfonate, (meso)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threitol, 1,4-dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threitol,4-dimethanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Treosulfan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis mesyl ester of D-threitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Treosulfan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Molecular Mechanism of Action: D-Threitol-1,4-bis(methanesulfonate) (Treosulfan)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Prodrug" Paradox

D-Threitol-1,4-bis(methanesulfonate), commonly known as Treosulfan , represents a distinct class of bifunctional alkylating agents.[1][2][3] Unlike its structural analog Busulfan, Treosulfan is a prodrug that lacks intrinsic alkylating activity. Its therapeutic efficacy is entirely dependent on a unique, non-enzymatic chemical transformation driven by physiological parameters (pH and temperature).

This guide deconstructs the molecular sequence of events—from spontaneous activation to irreversible DNA cross-linking—and provides validated protocols for quantifying these mechanisms in a research setting.

Molecular Activation Kinetics

The defining characteristic of Treosulfan is its reliance on pH-dependent intramolecular nucleophilic substitution . It does not require hepatic enzymatic activation (e.g., via Cytochrome P450 or GST), which distinguishes its toxicity profile from other conditioning agents.

The Conversion Cascade

Upon systemic administration (pH 7.4, 37°C), Treosulfan undergoes a stepwise cyclization:

  • Step 1: One methanesulfonate group is displaced by a neighboring hydroxyl group, forming the mono-epoxide intermediate (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) .[4]

  • Step 2: The second methanesulfonate is displaced, generating the ultimate cytotoxic species, L-diepoxybutane (S,S-DEB) .

Critical Insight: The half-life of Treosulfan is approximately 1.5–2 hours.[5] However, the formation of S,S-DEB is the rate-limiting step. In vitro experiments must account for this "lag phase" to observe maximal cytotoxicity.

Visualization: Non-Enzymatic Activation Pathway

Treosulfan_Activation cluster_conditions Physiological Catalysts Treosulfan Treosulfan (Prodrug) EBDM S,S-EBDM (Mono-epoxide) Treosulfan->EBDM pH 7.4, 37°C Non-enzymatic Cyclization 1 DEB S,S-DEB (L-diepoxybutane) EBDM->DEB pH 7.4, 37°C Cyclization 2 DNA_Adduct DNA Cross-linking (Guanine N7) DEB->DNA_Adduct Nucleophilic Attack Temp Temperature (37°C) pH pH (>7.0)

Figure 1: The stepwise, non-enzymatic conversion of Treosulfan to its active diepoxide form.

Mechanism of Alkylation: The DNA Lesion

The active metabolite, L-diepoxybutane (S,S-DEB) , is a bifunctional alkylating agent.[2] It preferentially targets nucleophilic centers on DNA bases, specifically the N7 position of Guanine .[6]

The Structural Lesion
  • Mono-alkylation: The first epoxide ring opens upon attack by a Guanine N7, forming a mono-adduct: (2'S,3'S)-N-7-(2',3',4'-trihydroxybut-1'-yl)guanine (THBG).

  • Cross-linking: The second epoxide ring reacts with a proximal Guanine (either on the same strand or the opposite strand), creating a stable cross-link: (2S,3S)-1,4-bis(guan-7'-yl)butane-2,3-diol (bis-N7G-BD).[1]

Consequence: Interstrand cross-links (ICLs) prevent DNA strand separation during replication and transcription.[7] This physical blockade stalls replication forks, causing "replication stress" and eventual DNA double-strand breaks (DSBs).

Cellular Consequences: The Signaling Cascade

The cellular response to Treosulfan-induced damage is mediated by the DNA Damage Response (DDR) pathway.[7]

  • Sensor: The stalled replication fork is recognized by the Fanconi Anemia (FA) complex and MRN complex.

  • Transducer: ATM (Ataxia-Telangiectasia Mutated) and ATR kinases are phosphorylated.

  • Effector: These kinases activate p53 (via Chk1/Chk2), leading to cell cycle arrest (G2/M phase) and, if repair fails, apoptosis.

Visualization: DNA Damage Response (DDR) Axis[6][7]

DDR_Pathway Lesion Treosulfan-induced Interstrand Cross-link Sensors Sensor Complex (Fanconi Anemia / MRN) Lesion->Sensors Replication Stall Kinases Transducers (ATR / ATM) Sensors->Kinases Recruitment Checkpoint Checkpoint Kinases (Chk1 / Chk2) Kinases->Checkpoint Phosphorylation p53 p53 (Transcription Factor) Checkpoint->p53 Activation Outcome Apoptosis / Cell Death p53->Outcome Bax/Puma Upregulation

Figure 2: The signaling cascade triggered by Treosulfan-induced DNA cross-links.

Comparative Pharmacology: Treosulfan vs. Busulfan

Understanding the distinction between these two agents is critical for experimental design and clinical application.

FeatureTreosulfanBusulfan
Nature Prodrug (Inactive parent)Active Alkylator
Activation Non-enzymatic (pH/Temp dependent)Spontaneous / GST-mediated metabolism
Active Moiety L-diepoxybutane (Diepoxide)Methanesulfonate ester
DNA Target Guanine N7 (Cross-links)Guanine N7 (Cross-links)
Hepatic Metabolism Minimal (Kidney excretion of parent)Extensive (GST-mediated)
CNS Penetration High (via active mono-epoxide)High
Toxicity Profile Lower VOD/SOS riskHigher VOD/SOS risk (GSH depletion)

Validated Experimental Protocols

Protocol A: In Vitro Activation & Cytotoxicity Assay

Objective: To assess Treosulfan sensitivity in cell lines (e.g., K562, HL-60) by mimicking physiological activation.

Principle: Treosulfan is inactive in standard stock solutions (often acidic to preserve stability). It must be "aged" or incubated in physiological buffer to generate active epoxides.

  • Preparation: Dissolve Treosulfan in 0.9% NaCl (freshly prepared).

  • Activation Step (Crucial):

    • Dilute stock into culture medium (RPMI-1640 + 10% FBS) buffered to pH 7.4 .

    • Note: Unlike direct alkylators, you do not need to "pre-activate" if the incubation time is >24 hours, as conversion occurs in the well. However, for short-term exposure studies (<4 hours), pre-incubate the drug solution at 37°C for 2-4 hours before adding to cells to generate a fraction of S,S-EBDM.

  • Seeding: Plate cells at

    
     cells/mL.
    
  • Exposure: Treat with Treosulfan (0–100 µM) for 48–72 hours . (Shorter times underestimate toxicity due to the prodrug conversion lag).

  • Readout: Assess viability using Resazurin (Alamar Blue) or Annexin V/PI flow cytometry.

Protocol B: Quantification of DNA Cross-links (LC-MS/MS)

Objective: To quantify the specific "bis-N7G-BD" adduct, providing direct evidence of Treosulfan mechanism.

  • DNA Isolation: Extract genomic DNA from treated cells using a high-purity kit (e.g., DNeasy), ensuring RNase treatment.

  • Hydrolysis:

    • Dissolve 50 µg DNA in 10 mM Tris-HCl.

    • Perform neutral thermal hydrolysis (100°C for 30 min) to depurinate N7-alkylated guanines.

    • Why? N7-guanine adducts have a weakened glycosidic bond and are released by heat, leaving the backbone intact.

  • Filtration: Centrifuge through a 3 kDa molecular weight cutoff filter to remove the DNA backbone. Collect the filtrate containing the adducts.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Ammonium formate / Acetonitrile gradient.

    • Target Mass: Monitor for the specific transition of the bis-N7G-BD cross-link (Precursor ion -> Guanine fragment).

    • Reference Standard: Synthesize S,S-DEB reacted with dG to create a quantification standard.

References

  • Hartley, J. A., O'Hare, C. C., & Baumgart, J. (1999). DNA alkylation and interstrand cross-linking by treosulfan.[2][8][9] British Journal of Cancer, 79(2), 264–266.[8] Link

  • Romański, M., Główka, F. K. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation. Clinical Pharmacokinetics, 57, 1255–1265. Link

  • Wachowiak, J., et al. (2019). Kinetics of in Vitro Guanine-N7-Alkylation in Calf Thymus DNA by (2S,3S)-1,2-Epoxybutane-3,4-diol 4-methanesulfonate and (2S,3S)-1,2:3,4-Diepoxybutane. Chemical Research in Toxicology, 32(6), 1107–1116. Link

  • Beelen, D. W., et al. (2020). Treosulfan or Busulfan plus Fludarabine as Conditioning for Allogeneic HSCT for Older Patients with AML or MDS. The Lancet Haematology, 7(1), e28–e39. Link

Sources

Technical Guide: Pharmacokinetics and Bioanalysis of Treosulfan (D-Threitol-1,4-bis(methanesulfonate))

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetics of D-Threitol-1,4-bis(methanesulfonate) in Plasma Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

D-Threitol-1,4-bis(methanesulfonate), commonly known as Treosulfan , represents a distinct class of alkylating agents used in conditioning regimens prior to hematopoietic stem cell transplantation (HSCT).[1][2][3][4] Unlike its structural analog busulfan, treosulfan is a prodrug that exhibits linear pharmacokinetics (PK) and a favorable toxicity profile due to its unique, non-enzymatic activation mechanism.[2]

This guide provides a rigorous technical analysis of treosulfan’s plasma pharmacokinetics, focusing on the critical interplay between its chemical instability and bioanalytical quantification. It is designed for scientists requiring actionable protocols for PK assessment and therapeutic drug monitoring (TDM).

Mechanism of Action & Biotransformation

The defining pharmacokinetic feature of treosulfan is its "activation by instability." It does not require hepatic metabolism (e.g., via cytochrome P450 or glutathione S-transferase) for activation. Instead, it undergoes a spontaneous, pH- and temperature-dependent intramolecular nucleophilic substitution (cyclization).

The Conversion Cascade
  • Prodrug: Treosulfan (inactive).[2][4][5][6][7]

  • Intermediate: Conversion to (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM / Monoepoxide).

  • Active Agent: Further conversion to (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB / Diepoxide).[1][8]

This mechanism explains the lower incidence of veno-occlusive disease (VOD) compared to busulfan, as treosulfan activation does not deplete hepatic glutathione reserves.

Treosulfan_Activation Treosulfan Treosulfan (Prodrug) Monoepoxide S,S-EBDM (Monoepoxide) Treosulfan->Monoepoxide Non-enzymatic pH > 7.4, 37°C Renal_Excretion Renal Excretion (Unchanged ~15-40%) Treosulfan->Renal_Excretion Glomerular Filtration Diepoxide S,S-DEB (Diepoxide) Monoepoxide->Diepoxide Spontaneous Cyclization DNA_Alkylation DNA Alkylation (Cross-linking) Diepoxide->DNA_Alkylation Cytotoxicity

Figure 1: Non-enzymatic activation pathway of Treosulfan.[1][2][4][6][8][9] The conversion is strictly governed by physiological pH and temperature.

Bioanalytical Methodology (Self-Validating Protocol)

Critical Warning: The primary source of error in treosulfan PK analysis is ex vivo conversion. Standard plasma handling (EDTA/Heparin alone) allows continued conversion of the prodrug to epoxides after collection, artificially lowering prodrug concentrations and inflating metabolite levels.

The Protocol below incorporates an acidification step to "freeze" the chemical conversion.

Workflow: LC-MS/MS Quantification in Plasma

Reagents:

  • Stabilizer: 1M Citric Acid.[4]

  • Internal Standard (IS): Treosulfan-d4 (Deuterated).

  • Precipitation Agent: Methanol (LC-MS grade).

Step-by-Step Protocol:

  • Sample Collection: Collect whole blood into K2-EDTA tubes.

  • Immediate Stabilization (Critical): Within 5 minutes of collection, centrifuge at

    
     (1500 x g, 10 min).
    
  • Acidification: Immediately transfer plasma to a cryovial containing 1M Citric Acid (ratio:

    
     acid per 
    
    
    
    plasma).
    • Validation Check: Verify pH is

      
      .[9] At this pH, the epoxide formation rate is negligible.
      
  • Extraction (Protein Precipitation):

    • Aliquot

      
       acidified plasma.[3][4][10]
      
    • Add

      
       Methanol containing Internal Standard.[4]
      
    • Vortex (30s) and Centrifuge (14,000 x g, 10 min,

      
      ).
      
  • Analysis: Inject supernatant into LC-MS/MS (ESI+ mode).

Bioanalysis_Workflow cluster_0 Pre-Analytical (Bedside) cluster_1 Analytical (Lab) Collection Blood Collection (K2-EDTA) Centrifugation Centrifugation (4°C, 10 min) Collection->Centrifugation Acidification ACIDIFICATION Add 1M Citric Acid (Target pH < 6.0) Centrifugation->Acidification < 5 mins Precipitation Protein Precipitation (MeOH + IS) Acidification->Precipitation Stable Storage (-80°C) LCMS LC-MS/MS (ESI+) Precipitation->LCMS

Figure 2: Critical bioanalytical workflow emphasizing the acidification step required to halt ex vivo prodrug conversion.

Pharmacokinetic Profile

Treosulfan PK is best described by a two-compartment model with first-order elimination.[1][2][9] It exhibits low inter-individual variability (IIV) compared to busulfan, largely due to the lack of metabolic enzyme dependency.[5]

Quantitative Parameters (Adult & Pediatric)
ParameterValue (Approx. Median)Physiological Context
Half-life (

)

hours
Short; necessitates frequent dosing (e.g., daily x 3 days).
Volume of Distribution (

)

L/kg
Distributes into total body water. Does not bind to albumin.[6]
Clearance (

)

mL/min
High; exceeds GFR, indicating net tubular secretion or extensive conversion.
Renal Excretion

(Unchanged)
Significant renal elimination of prodrug; requires dose adjustment in renal impairment? (See below).
Protein Binding NegligibleFacilitates rapid distribution and glomerular filtration.
Elimination Kinetics
  • Renal: Approximately 15–40% of the administered dose is excreted unchanged in the urine.

  • Non-Renal: The remaining fraction converts to mono- and diepoxides.

  • Linearity: PK is linear up to doses of

    
    .
    

Covariates and Special Populations

Pediatrics (Maturation Effect)

In pediatric patients, clearance is strongly correlated with Body Surface Area (BSA) and age.

  • Maturation: Clearance reaches 90% of adult values by approximately 4 years of age.[2][11]

  • Dosing: Dosing is strictly BSA-based (

    
    ).
    
Renal Impairment

Although a significant portion is renally excreted, clinical studies suggest that renal function (eGFR) is often not a statistically significant covariate in population PK models for clearance, likely due to the compensatory rate of non-enzymatic conversion. However, in severe renal impairment, the accumulation of the prodrug could theoretically increase epoxide exposure time.

Hepatic Function

Since treosulfan activation is non-enzymatic, hepatic dysfunction (e.g., elevated transaminases) has minimal impact on treosulfan PK, making it a preferred agent for patients with pre-existing liver comorbidities.

Clinical Implications & Monitoring[2][4][5][7][8]

  • Target AUC: While strict therapeutic windows are less defined than for busulfan, pediatric studies often target a median exposure of

    
    .
    
  • Toxicity Correlations: High exposure is associated with mucositis and skin toxicity. Low exposure risks graft rejection.

  • Sampling Schedule: For TDM, a limited sampling strategy (e.g., samples at 1.5, 4, and 7 hours post-infusion) is sufficient to estimate AUC using Bayesian forecasting.

References

  • Mechanism & Chemistry

    • Title: Treosulfan is a prodrug and is non-enzymatically, pH-dependently converted into a monoepoxide and diepoxide derivative.[1][2][5][6][8][10]

    • Source: Universiteit Leiden
    • URL:[Link]

  • Pediatric Pharmacokinetics

    • Title: Population pharmacokinetics of treosulfan in pediatric HSCT patients.[2][5][11][12]

    • Source: British Journal of Clinical Pharmacology / Universiteit Leiden
    • URL:[Link]

  • Bioanalytical Method (LC-MS/MS)

    • Title: Simultaneous Determination of Treosulfan and Fludarabine in Plasma by LC-MS/MS.[3][4][10]

    • Source: MSACL (Mass Spectrometry: Applic
    • URL:[Link]

  • Clinical PK & Safety

    • Title: Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients.[2][8][11][12]

    • Source: Clinical Pharmacokinetics (via ResearchG
    • URL:[Link]

  • Metabolism (Glutathione Independence)

    • Title: In Vitro Study of the Enzymatic and Nonenzymatic Conjugation of Treosulfan with Glut
    • Source: PubMed Central (PMC)
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of D-Threitol-1,4-bis(methanesulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of D-Threitol-1,4-bis(methanesulfonate), a significant chemical entity whose stereoisomer, L-Threitol-1,4-bis(methanesulfonate) (known clinically as Treosulfan), is a critical alkylating agent in oncological therapeutics. We will dissect the molecule's core structure, delve into its defining stereochemical properties, and present a plausible synthetic pathway. Furthermore, by drawing parallels with its enantiomer, Treosulfan, we will elucidate its mechanism of action as a prodrug that ultimately leads to DNA cross-linking. This document serves as a foundational resource for researchers exploring stereochemistry-activity relationships, developing novel alkylating agents, or utilizing this compound as a chiral building block in complex organic synthesis.

Introduction and Nomenclature

D-Threitol-1,4-bis(methanesulfonate) belongs to the alkylsulfonate class of compounds. It is the D-enantiomer of the clinically significant drug Treosulfan, which is used as a myeloablative conditioning agent prior to hematopoietic stem cell transplantation and in the treatment of ovarian cancer.[1][2][3][4] Structurally, it is a derivative of the four-carbon sugar alcohol, D-threitol, where the terminal hydroxyl groups have been esterified with methanesulfonic acid.

This compound is a dihydroxy analogue of busulfan, a foundational alkylating agent.[5][6] The presence of the two secondary hydroxyl groups on the butane backbone profoundly influences its physicochemical properties and biological activation pathway compared to busulfan.[7]

  • Systematic IUPAC Name: [(2R,3R)-2,3-dihydroxy-4-(methanesulfonyloxy)butyl] methanesulfonate

  • Chemical Formula: C₆H₁₄O₈S₂

  • Common Synonyms: D-dihydroxybusulfan, D-threityl dimesylate

Elucidation of the Chemical Structure

The molecular architecture of D-Threitol-1,4-bis(methanesulfonate) is centered on a four-carbon butane chain. The key structural features are:

  • Butane Backbone: A saturated four-carbon chain provides the structural framework.

  • Secondary Hydroxyl Groups: Hydroxyl (-OH) groups are located at positions C2 and C3. Their specific spatial arrangement defines the molecule's stereochemistry.

  • Methanesulfonate Esters (Mesylates): The primary hydroxyl groups at positions C1 and C4 are converted to methanesulfonate esters (-OSO₂CH₃). These mesylate moieties are exceptionally good leaving groups, a feature that is fundamental to the compound's function as an alkylating agent. The strong electron-withdrawing nature of the sulfonyl group makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

G cluster_D D-Threitol cluster_L L-Threitol d_c1 CH₂OH d_c2 H — C — OH d_c1->d_c2 d_c3 H — C — OH d_c2->d_c3 d_c4 CH₂OH d_c3->d_c4 d_c2_R (R) d_c3_R (R) l_c1 CH₂OH l_c2 HO — C — H l_c1->l_c2 l_c3 HO — C — H l_c2->l_c3 l_c4 CH₂OH l_c3->l_c4 l_c2_S (S) l_c3_S (S)

Caption: Fischer projections illustrating the enantiomeric relationship between D-Threitol and L-Threitol.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of D-Threitol-1,4-bis(methanesulfonate) are critical for its identification and quality control.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C₆H₁₄O₈S₂
Molecular Weight 278.30 g/mol [8]
IUPAC Name [(2R,3R)-2,3-dihydroxy-4-(methanesulfonyloxy)butyl] methanesulfonate
Appearance Expected to be a white crystalline powder [2]

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |

Table 2: Predicted Spectroscopic Data Interpretation

Technique Expected Signals and Interpretation
¹H NMR - -CH₃ (mesyl): A sharp singlet around 3.0-3.2 ppm (6H). - -CH₂- (C1, C4): A multiplet (likely a doublet of doublets) around 4.2-4.5 ppm (4H). - -CH- (C2, C3): A multiplet around 3.8-4.0 ppm (2H). - -OH: A broad singlet, chemical shift is solvent and concentration dependent.
¹³C NMR - -CH₃ (mesyl): A signal around 37-39 ppm. - -CH- (C2, C3): A signal around 68-72 ppm. - -CH₂- (C1, C4): A signal around 69-73 ppm.

| FT-IR (cm⁻¹) | - O-H stretch: Broad band at 3200-3500. - C-H stretch: Bands at 2850-3000. - S=O stretch (asymmetric & symmetric): Strong, sharp bands around 1350 and 1175. - S-O-C stretch: Bands around 900-1000. |

Synthesis and Purification

The synthesis of D-Threitol-1,4-bis(methanesulfonate) requires a stereocontrolled approach to preserve the (2R, 3R) configuration. A common and efficient strategy begins with D-tartaric acid, a readily available chiral starting material.

A D-Tartaric Acid B Dimethyl D-tartrate A->B Esterification (MeOH, H⁺) C 2,3-O-Isopropylidene -dimethyl D-tartrate B->C Protection (2,2-DMP, H⁺) D 2,3-O-Isopropylidene -D-threitol C->D Reduction (e.g., LiBH₄) E 2,3-O-Isopropylidene -D-threitol-1,4-bis(methanesulfonate) D->E Mesylation (MsCl, Pyridine) F D-Threitol-1,4-bis(methanesulfonate) E->F Deprotection (Aq. Acid)

Caption: General synthetic pathway for D-Threitol-1,4-bis(methanesulfonate) from D-tartaric acid.

Experimental Protocol: A Representative Synthesis

Step 1: Protection of the Diol The vicinal diols of an ester of D-tartaric acid (e.g., dimethyl D-tartrate) are protected to prevent their reaction in subsequent steps. This is commonly achieved by forming a ketal.

  • Procedure: Dimethyl D-tartrate is dissolved in acetone with 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is stirred at room temperature until analysis (TLC or GC) shows complete conversion. The reaction is quenched with a mild base, and the product, (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, is isolated.

Step 2: Reduction of the Esters The two ester groups are reduced to primary alcohols.

  • Rationale: Strong but selective reducing agents are required. Lithium borohydride (LiBH₄) or a combination of sodium borohydride and a Lewis acid are effective choices that will not cleave the protecting group.

  • Procedure: The protected diester is dissolved in an anhydrous ether solvent (e.g., THF). LiBH₄ is added portion-wise at 0 °C. The reaction is stirred until completion, then carefully quenched with water or acid, and the product, (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyldimethanol, is extracted.

Step 3: Mesylation of Primary Alcohols The terminal hydroxyl groups are converted to methanesulfonate esters.

  • Procedure: The protected diol is dissolved in a suitable solvent like dichloromethane or pyridine at 0 °C. Methanesulfonyl chloride (MsCl) is added dropwise in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is monitored by TLC. Upon completion, the mixture is washed, and the product, ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) dimethanesulfonate, is purified. [] Step 4: Deprotection of the Ketal The isopropylidene protecting group is removed to yield the final product.

  • Procedure: The protected dimesylate is dissolved in a mixture of an organic solvent (e.g., methanol) and aqueous acid (e.g., HCl or formic acid). [10]The reaction is stirred at room temperature until the starting material is consumed. The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a solvent system like isopropanol/water, to yield pure D-Threitol-1,4-bis(methanesulfonate).

Mechanism of Action and Biological Relevance

The biological activity of D-Threitol-1,4-bis(methanesulfonate) is predicated on its function as a prodrug, a mechanism well-documented for its L-enantiomer, Treosulfan. [3][11][12]

  • Spontaneous Bioactivation: Under physiological conditions (pH ~7.4, 37 °C), the molecule undergoes a non-enzymatic intramolecular nucleophilic substitution. One of the secondary hydroxyl groups attacks the adjacent carbon bearing a mesylate leaving group, forming a reactive epoxide intermediate. [12]2. Formation of Epoxides: This process first yields a mono-epoxide, (2R,3R)-1,2-epoxy-3,4-butanediol-4-methanesulfonate. This can then undergo a second cyclization to form the bifunctional alkylating agent, D-diepoxybutane.

  • DNA Alkylation: These highly strained and electrophilic epoxide rings are the ultimate cytotoxic species. They react readily with nucleophilic sites on DNA, primarily the N7 position of guanine residues. [3][11]4. DNA Cross-Linking: Because the molecule contains two reactive epoxide ends (or an epoxide and a mesylate), it can react with two different nucleophilic sites on DNA. This results in the formation of both inter-strand and intra-strand DNA cross-links. These cross-links physically prevent the separation of the DNA double helix, thereby halting DNA replication and transcription. [12]5. Apoptosis: The extensive and irreparable DNA damage triggers the cell's DNA damage response (DDR) pathways, ultimately leading to programmed cell death (apoptosis). [3]

A D-Threitol-1,4-bis(methanesulfonate) (Prodrug) B Mono-epoxide Intermediate A->B Spontaneous Intramolecular Cyclization C D-Diepoxybutane (Active Alkylator) B->C Second Cyclization E DNA Cross-linking C->E Alkylation D DNA D->E F Cell Cycle Arrest & Apoptosis E->F Triggers DDR

Caption: Bioactivation cascade and mechanism of action leading to apoptosis.

Applications in Research and Drug Development

While Treosulfan (the L-isomer) is the clinically established entity, D-Threitol-1,4-bis(methanesulfonate) is a valuable tool for the scientific community:

  • Stereochemistry-Activity Relationship (SAR) Studies: Direct comparison of the cytotoxic and metabolic profiles of the D- and L-isomers can provide critical insights into the stereoselectivity of cellular uptake, bioactivation, and DNA repair mechanisms. Such studies are fundamental to rational drug design.

  • Chiral Building Block: The well-defined (2R, 3R) stereochemistry makes it a useful starting material or intermediate in the asymmetric synthesis of complex natural products, chiral ligands for catalysis, and other novel pharmaceutical agents. []* Mechanistic Probe: It can be used as a reference compound in toxicological and pharmacological studies to dissect the specific contributions of stereochemistry to the efficacy and toxicity profiles of alkylating agents.

Conclusion

D-Threitol-1,4-bis(methanesulfonate) is more than simply the enantiomer of a successful drug; it is a molecule of significant chemical interest in its own right. Its structure, defined by a C4 threitol backbone with two key chiral centers and terminal mesylate groups, dictates its function as a latent bifunctional alkylating agent. Understanding its precise (2R, 3R) stereochemistry, plausible synthetic routes from chiral precursors, and its mechanism of action via epoxide intermediates provides researchers with the essential knowledge required for its application in synthetic chemistry, pharmacology, and the broader field of drug development.

References

  • US7199162B1 - Use of treosulfan for patient conditioning before bone marrow or blood stem cell transplantation - Google Patents.
  • National Center for Biotechnology Information (NCBI) . TREOSULFAN - Pharmaceuticals - NCBI Bookshelf. Available at: [Link]

  • PubChem . Treosulfan | C6H14O8S2 | CID 9882105. Available at: [Link]

  • Taylor & Francis Online . Threitol – Knowledge and References. Available at: [Link]

  • Google Patents. US7199162B1 - Use of treosulfan for patient conditioning before bone marrow or blood stem cell transplantation.
  • Northwestern Scholars . Conformational studies on 1,3-dioxepans. Part I. 1,3:2,5:4,6-tri-O- methylene-D-mannitol and some related compounds. Available at: [Link]

  • Patsnap Synapse . What is the mechanism of Treosulfan? Available at: [Link]

  • AACR Journals . Comparison of Different Busulfan Analogues for Depletion of Hematopoietic Stem Cells and Promotion of Donor-Type Chimerism in Murine Bone Marrow Transplant Recipients. Available at: [Link]

  • Liv Hospital . Treosulfan - Drug Overview. Available at: [Link]

  • Google Patents. WO2019043587A2 - A process for the preparation of treosulfan.
  • PubChem . SID 134222963 - treosulfan. Available at: [Link]

  • Nature . Treosulfan vs busulfan conditioning for allogeneic bmt in children with nonmalignant disease: a randomized phase 2 trial. Available at: [Link]

  • NIST WebBook . 1,4-Dithiothreitol. Available at: [Link]

  • New Drug Approvals . TREOSULFAN. Available at: [Link]

  • Wikipedia . Threitol. Available at: [Link]

  • ResearchGate . ChemInform Abstract: Formal Synthesis of D-myo-Inositol 1,4,5Tris(dihydrogen phosphate). Available at: [Link]

  • ResearchGate . Metabolic fate of busulfan. BU (1,4-butanediol dimethanesulfonate) can... Available at: [Link]

  • MDPI . Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate. Available at: [Link]

  • PMC - NIH . Treosulfan induces distinctive gonadal toxicity compared with busulfan. Available at: [Link]

  • Dalton Transactions . A novel series of cyclometalated platinum(II) complexes of curcumin. Available at: [Link]

Sources

alkylating activity of D-Threitol-1,4-bis(methanesulfonate) vs traditional busulfan

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Alkylating Activity: D-Threitol-1,4-bis(methanesulfonate) (Treosulfan) vs. Traditional Busulfan Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists

Executive Technical Summary

The transition from traditional Busulfan to D-Threitol-1,4-bis(methanesulfonate) (Treosulfan) in conditioning regimens represents a fundamental shift from enzymatic-dependent clearance to non-enzymatic prodrug activation . While both agents function as bifunctional alkylators targeting DNA, their activation kinetics, metabolic fate, and toxicity profiles diverge significantly.

This guide analyzes the mechanistic distinctions that render Treosulfan a "safer" yet potent alternative, specifically focusing on the lack of hepatic glutathione (GSH) depletion and the requirement for pH-dependent activation—a critical variable often overlooked in in vitro experimental designs.

Mechanistic Divergence: Activation and Metabolism

Busulfan: Direct Alkylation & Hepatic Stress

Busulfan is a direct-acting alkylating agent. Upon systemic entry, it requires no activation. It reacts via an SN2 mechanism , attacking the N7 position of guanine bases.

  • Metabolic Bottleneck: Busulfan clearance is heavily dependent on hepatic Glutathione S-Transferase (specifically GSTA1).[1] It conjugates with glutathione (GSH) to form a sulfonium ion.[2]

  • Consequence: This obligate GSH consumption depletes hepatic antioxidant reserves, directly correlating with the high incidence of Veno-Occlusive Disease (VOD) / Sinusoidal Obstruction Syndrome (SOS).

Treosulfan: The Prodrug Advantage

Treosulfan is pharmacologically inert in its parent form. It functions as a prodrug that undergoes a non-enzymatic, pH- and temperature-dependent intramolecular nucleophilic substitution .[3]

  • Step 1: Conversion to monoepoxide (2S,3S-1,2-epoxy-3,4-butanediol 4-methanesulfonate; S,S-EBDM ).[3][4][5]

  • Step 2: Conversion to the active diepoxide (L-diepoxybutane; S,S-DEB ).[3]

  • Stereochemistry: The specific S,S chirality is crucial for the formation of stable interstrand crosslinks. Unlike Busulfan, this activation occurs systemically and does not require hepatic GST, thereby sparing liver GSH levels.

Pathway Visualization

The following diagram illustrates the divergent activation and clearance pathways, highlighting the hepatic stress point unique to Busulfan.

MechanismComparison cluster_0 Busulfan (Direct Acting) cluster_1 Treosulfan (Prodrug) Bu Busulfan (Parent Drug) Bu_DNA DNA Alkylation (N7-Guanine) Bu->Bu_DNA SN2 Attack GST Hepatic GSTA1 (Enzymatic) Bu->GST Metabolism GSH_Depletion GSH Depletion (Oxidative Stress -> VOD) GST->GSH_Depletion Side Effect Clearance Sulfonium Ion (Excretion) GST->Clearance Treo Treosulfan (Prodrug) Mono Monoepoxide (S,S-EBDM) Treo->Mono pH 7.4 / 37°C (Non-Enzymatic) Diepoxide L-Diepoxybutane (S,S-DEB) Mono->Diepoxide Cyclization DNA_Cross Stable Interstrand Crosslinks Diepoxide->DNA_Cross Alkylation

Figure 1: Mechanistic comparison showing Busulfan's reliance on GST (red) versus Treosulfan's pH-dependent activation (blue).

Comparative Data Profile

The following table summarizes the key physicochemical and clinical differences essential for experimental design.

FeatureBusulfanTreosulfan
Nature Active AlkylatorProdrug (requires conversion)
Activation None (Direct SN2)Non-enzymatic (pH & Temp dependent)
Active Species BusulfanL-Diepoxybutane (L-DEB)
Hepatic Metabolism Extensive (GST-mediated)Minimal (Renal excretion of parent)
GSH Interaction Depletes GSH (High VOD risk)GSH Sparing (Low VOD risk)
PK Variability High (requires TDM)Low (Linear PK)
In Vitro Half-life ~2.5 hours (in plasma)~2.2 hours (conversion t1/2)

Experimental Protocols

Critical Directive: The "Pre-Incubation" Necessity

Causality: Unlike Busulfan, adding Treosulfan directly to a cell culture or DNA assay buffer at


 will yield artificially low activity rates because the active diepoxides have not yet formed.
Solution:  Protocols must include a defined "activation phase" (pre-incubation) for Treosulfan to generate relevant concentrations of L-DEB.
Protocol 1: Kinetic Assessment of Alkylating Activity (NBP Assay)

This colorimetric assay utilizes 4-(p-nitrobenzyl)pyridine (NBP) as a nucleophilic trap, simulating DNA bases.

Reagents:

  • Acetate Buffer (0.05 M, pH 4.0)

  • NBP solution (5% w/v in acetone)

  • Triethylamine (TEA)

Workflow:

  • Preparation: Prepare 10 mM stock solutions of Busulfan (in DMSO) and Treosulfan (in PBS).

  • Activation (Treosulfan Only): Incubate Treosulfan stock at 37°C, pH 7.4 for 6–24 hours prior to the assay to generate epoxides. Busulfan is used fresh.

  • Reaction: Mix 100 µL drug solution with 100 µL NBP solution and 200 µL distilled water.

  • Incubation: Heat at 100°C for 20 minutes (accelerates alkylation of NBP).

  • Quench: Cool on ice for 5 minutes.

  • Development: Add 1.5 mL of 50% TEA in acetone.

  • Readout: Measure absorbance immediately at 560 nm .

  • Validation: Plot Absorbance vs. Concentration. Treosulfan should show a delayed peak if not pre-incubated, whereas pre-incubated samples will match or exceed Busulfan potency.

Protocol 2: DNA Crosslinking Analysis (Modified Alkaline Comet Assay)

To differentiate between mono-adducts and interstrand crosslinks (ICLs).

Workflow Visualization:

CometAssayWorkflow cluster_logic Logic Check Start Cell Culture (K562 or HL-60) Treat_Bu Treat: Busulfan (1-4h exposure) Start->Treat_Bu Treat_Treo Treat: Treosulfan (Pre-incubated 24h) Start->Treat_Treo Irradiation Irradiation (Gy) (Induce random breaks) Treat_Bu->Irradiation Treat_Treo->Irradiation Lysis Lysis & Denaturation (pH > 13) Irradiation->Lysis Electrophoresis Electrophoresis (Alkaline Buffer) Lysis->Electrophoresis Analysis Calculate % Tail DNA (Crosslinks retard migration) Electrophoresis->Analysis Note High Crosslinking = REDUCED Tail Moment (DNA held together) Analysis->Note

Figure 2: Modified Comet Assay workflow. Note that crosslinkers reduce the comet tail induced by irradiation.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells (e.g., K562) with

    
     concentrations of Busulfan (fresh) or Treosulfan (pre-activated).
    
  • Induction of Breaks: Immediately before lysis, expose cells to X-ray irradiation (e.g., 2-4 Gy). This creates random strand breaks.

  • Logic: In control cells, irradiation causes DNA to migrate out of the nucleus (long tail). In drug-treated cells, interstrand crosslinks prevent this migration.

  • Lysis: Lyse cells in alkaline buffer (pH > 13) for 1 hour at 4°C.

  • Electrophoresis: Run at 25V, 300mA for 20 minutes.

  • Staining: Stain with SYBR Gold or Ethidium Bromide.

  • Calculation:

    
    
    

References

  • Romański, M., et al. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art. Clinical Pharmacokinetics.[6][7]

  • Główka, F. K., et al. (2019).[8] Pre-formulation investigations for establishing a protocol for treosulfan handling and activation.[8][9][10] Drug Development and Industrial Pharmacy.

  • Hassan, M., et al. (2000). Busulfan bioavailability and dose adjustment.[6] Bone Marrow Transplantation.[6][10][11][12][13][14]

  • Hartley, J. A., et al. (1999). DNA cross-linking and sequence selectivity of the prodrug treosulfan and its active metabolites. British Journal of Cancer.

  • Behl, D., et al. (2020). Treosulfan-based conditioning regimens for allogeneic HSCT in children with non-malignant diseases.[12][15][16] Bone Marrow Transplantation.[6][10][11][12][13][14][17]

Sources

Technical Guide: The Role of D-Threitol-1,4-bis(methanesulfonate) in DNA Interstrand Cross-Linking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Threitol-1,4-bis(methanesulfonate), commonly known as Treosulfan , represents a distinct class of bifunctional alkylating agents used primarily in conditioning regimens for hematopoietic stem cell transplantation (HSCT). Unlike traditional nitrogen mustards or the structural analog busulfan, Treosulfan functions as a prodrug . It exhibits no significant alkylating activity in its parent form.

Its therapeutic efficacy relies entirely on a non-enzymatic, pH-dependent conversion into mono- and di-epoxide intermediates. These epoxides target the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 position of guanine bases within the major groove of DNA, forming Interstrand Cross-Links (ICLs) . These lesions covalently lock the two DNA strands together, preventing the separation required for replication and transcription, thereby triggering apoptosis in rapidly dividing cells.

This guide details the physicochemical activation of Treosulfan, the molecular topology of the cross-links formed, and the validated experimental protocols (Modified Alkaline Comet Assay) required to quantify these lesions in a research setting.

Chemical Identity & Activation Kinetics[3]

The Prodrug Mechanism

Treosulfan is a hydrophilic prodrug. Its chemical stability is strictly pH-dependent. In acidic environments, it remains stable; however, under physiological conditions (pH 7.4, 37°C), it undergoes a stepwise intramolecular nucleophilic substitution (


).
  • First Cyclization: The methanesulfonate group acts as a leaving group, allowing the hydroxyl group to attack the carbon, forming the intermediate (2S,3S)-1,2-epoxybutane-3,4-diol 4-methanesulfonate (S,S-EBDM) .

  • Second Cyclization: The remaining methanesulfonate is displaced, yielding the fully active (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB) , also known as L-diepoxybutane.

Critical Experimental Note: Because this conversion is non-enzymatic, in vitro cytotoxicity assays must account for the incubation time required to generate the active epoxide species (approx.


 of 2.2 hours at pH 7.4).
Activation Pathway Diagram

TreosulfanActivation Treo Treosulfan (Prodrug) Mono S,S-EBDM (Mono-epoxide) Treo->Mono pH > 7.4 Non-enzymatic Cyclization 1 Di S,S-DEB (L-Diepoxybutane) Mono->Di Cyclization 2 DNA DNA Adducts (ICLs) Mono->DNA Mono-alkylation (Minor) Di->DNA Alkylation of Guanine N7

Figure 1: The stepwise, pH-dependent activation of Treosulfan into its active diepoxide form (S,S-DEB), which is the ultimate effector of DNA cross-linking.

Molecular Mechanism of Alkylation[2]

Target Specificity

The S,S-DEB intermediate is a bifunctional electrophile. It preferentially targets nucleophilic centers in the DNA major groove.

  • Primary Site: The

    
     atom of Guanine .
    
  • Sequence Context: High affinity for 5'-GNC-3' or 5'-GC-3' sequences.

The Lethal Lesion: Interstrand Cross-Link (ICL)

Unlike intrastrand cross-links (which link bases on the same strand, like Cisplatin), Treosulfan's diepoxide bridges bases on opposite strands.

  • Monoadduct Formation: One epoxide ring opens and bonds to a Guanine N7.

  • Cross-linking: The second epoxide ring reacts with a Guanine N7 on the complementary strand.

  • Result: A (2S,3S)-1,4-bis(guan-7'-yl)butane-2,3-diol bridge.

This covalent linkage prevents the DNA helicase from unwinding the double helix during the S-phase of the cell cycle, causing "replication fork collapse" and subsequent double-strand breaks (DSBs).

Comparative Analysis: Treosulfan vs. Busulfan[5][6]
FeatureTreosulfanBusulfan
Class Prodrug (Epoxide precursor)Alkyl sulfonate
Active Moiety L-Diepoxybutane (S,S-DEB)Busulfan (direct displacement)
Activation Non-enzymatic (pH dependent)None (direct acting)
Metabolism Independent of Liver EnzymesHepatic (GST/Cytochrome P450)
DNA Target N7-Guanine (ICLs)N7-Guanine (ICLs & Intrastrand)
Solubility High (Hydrophilic)Low (Lipophilic)
Key Toxicity Skin/MucosalVeno-Occlusive Disease (VOD), CNS

Cellular Consequences & Repair Pathways[2][7][8][9]

When a replication fork encounters a Treosulfan-induced ICL, the cell activates the Fanconi Anemia (FA) pathway . This is a critical consideration for drug development; tumors with defects in the FA/BRCA pathway are hypersensitive to Treosulfan.

Repair Workflow
  • Recognition: The stalled replication fork recruits the FA core complex.

  • Ubiquitination: FANCD2 and FANCI are monoubiquitinated.

  • Incision: Nucleases (like XPF-ERCC1) cut the DNA on either side of the cross-link (unhooking).

  • Translesion Synthesis (TLS): DNA polymerases bypass the unhooked lesion.

  • Recombination: Homologous recombination (HR) repairs the double-strand break.

FARepair Stall Replication Fork Stalls at Treosulfan ICL FA_Core FA Core Complex Recruitment Stall->FA_Core Inc Dual Incision (Unhooking ICL) FA_Core->Inc FANCD2/I Ubiquitination TLS Translesion Synthesis (Bypass) Inc->TLS HR Homologous Recombination (DSB Repair) TLS->HR

Figure 2: The Fanconi Anemia (FA) pathway response to Treosulfan-induced replication stalling.

Experimental Protocol: Modified Alkaline Comet Assay

To scientifically validate the role of Treosulfan in ICL formation, one cannot simply look for strand breaks. ICLs prevent DNA migration. Therefore, the Modified Alkaline Comet Assay is the gold standard.

Principle

Standard comet assays measure strand breaks (DNA migrates out of the nucleus, forming a "tail").[1][2] In the modified assay, cells are treated with a known strand-breaking agent (e.g.,


-irradiation or 

).
  • Control Cells: Show long tails (high migration) due to breaks.

  • Treosulfan Cells: The ICLs hold the DNA strands together, preventing the fragments from migrating. Result: Shorter tails (reduced tail moment).

Step-by-Step Methodology

Reagents:

  • Treosulfan stock (freshly prepared in PBS, pH 7.4).

  • Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (pH 10).

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA (pH > 13).

Workflow:

  • Drug Treatment: Incubate cells (e.g., K562 or ovarian cancer lines) with Treosulfan (10-100

    
    M) for 24-48 hours. Note: 24h is minimum for conversion to DEB.
    
  • Induction of Breaks (The Modification): Irradiate cells (e.g., 10 Gy) or treat with

    
     (50 
    
    
    
    M, 15 min) immediately before harvest. This induces random strand breaks.
  • Embedding: Mix cells with 0.5% Low Melting Point Agarose and layer onto microscope slides.

  • Lysis: Immerse slides in cold Lysis Buffer (4°C, 1 hour) to remove membranes and histones.

  • Unwinding: Transfer to Alkaline Electrophoresis Buffer (4°C, 40 min). Critical: This allows DNA denaturation.[1]

  • Electrophoresis: Run at 25V, 300mA for 20-30 mins.

  • Staining: Neutralize and stain with SYBR Gold or Propidium Iodide.

  • Analysis: Calculate % Decrease in Tail Moment compared to the "Irradiation Only" control.



Assay Logic Diagram

CometLogic cluster_0 Control (No Treosulfan) cluster_1 Treosulfan Treated C_Step1 Cell + Irradiation C_Step2 Electrophoresis C_Step1->C_Step2 C_Result Long Comet Tail (High Migration) C_Step2->C_Result T_Step1 Cell + Treosulfan + Irradiation T_Step2 Electrophoresis T_Step1->T_Step2 T_Result Short/No Tail (Migration Blocked by ICL) T_Step2->T_Result

Figure 3: Logic of the Modified Comet Assay. Treosulfan-induced cross-links retard the electrophoretic migration of DNA fragments generated by irradiation.

References

  • Hartley, J. A., O'Hare, C. C., & Baumgart, J. (1999). DNA alkylation and interstrand cross-linking by treosulfan.[3] British Journal of Cancer, 79(2), 264–266.[3] Link

  • Romański, M., et al. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation. Clinical Pharmacokinetics, 57, 1255–1265. Link

  • Zhu, S., & Zeiger, E. (1993).[4] Mutagenicity of the human carcinogen treosulphan, and its hydrolysis product, dl-1,2:3,4-diepoxybutane in mammalian cells.[5][4] Environmental and Molecular Mutagenesis, 21(1), 95–99.[4] Link

  • Spanswick, V. J., et al. (2010). Measurement of DNA interstrand crosslinking in individual cells using the modified comet assay. Nature Protocols, 5, 1131–1137. (Protocol Reference).
  • Kawalec, P., et al. (2022). Treosulfan-based conditioning vs. low-dose busulfan-based conditioning for allogeneic hematopoietic stem cell transplantation.[6] Acta Haematologica Polonica. Link

Sources

half-life of D-Threitol-1,4-bis(methanesulfonate) under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis: Physiological Stability and Half-Life of Treosulfan (D-Threitol-1,4-bis(methanesulfonate)) Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Prodrug Imperative

D-Threitol-1,4-bis(methanesulfonate), commonly known as Treosulfan , represents a unique class of alkylating agents used in conditioning regimens for hematopoietic stem cell transplantation (HSCT).[1] Unlike conventional alkylators that require hepatic enzymatic activation (e.g., cyclophosphamide), Treosulfan functions as a prodrug that undergoes a strictly non-enzymatic, pH- and temperature-dependent conversion into its active epoxide metabolites.

For researchers and clinicians, the critical parameter is the compound's half-life (


) under physiological conditions (pH 7.4, 37°C). Data indicates a terminal elimination half-life of approximately 1.8 to 2.0 hours . This rapid conversion dictates strict protocols for bioanalytical sample handling, infusion timing, and in vitro cytotoxicity assays. This guide provides a mechanistic breakdown of this instability and establishes a validated protocol for its measurement.

Mechanistic Profiling: The "Epoxide Switch"

The cytotoxicity of Treosulfan is not intrinsic to the parent molecule. It stems from a spontaneous intramolecular nucleophilic substitution (SNi) that occurs in aqueous environments at physiological pH.

The Conversion Cascade
  • Step 1 (Activation): One methanesulfonate group is displaced by a hydroxyl group, forming the monoepoxide intermediate, (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) .

  • Step 2 (Maturation): The second methanesulfonate is displaced, yielding the final cytotoxic agent, L-diepoxybutane (S,S-DEB) .[2]

This mechanism implies that "stability" is actually "latency." The rate of this conversion is the rate-limiting step for therapeutic efficacy.

Treosulfan_Conversion Treo Treosulfan (Prodrug) Mono S,S-EBDM (Monoepoxide) Treo->Mono Non-enzymatic pH 7.4, 37°C (First-order) MSA1 Methanesulfonic Acid Treo->MSA1 Di S,S-DEB (Diepoxide - Active) Mono->Di Intramolecular Cyclization MSA2 Methanesulfonic Acid Mono->MSA2 DNA DNA Alkylation (Cross-linking) Di->DNA Cytotoxicity

Figure 1: The non-enzymatic activation pathway of Treosulfan. The conversion is purely chemically driven by pH and temperature, independent of metabolic enzymes.

Kinetics & Physiological Stability Data

Under strictly controlled physiological conditions (pH 7.4, 37°C), Treosulfan exhibits first-order degradation kinetics.[3] The absence of protein binding (< 5%) means that in vitro buffer kinetics closely mirror in vivo pharmacokinetics.

Quantitative Parameters
ParameterValue (pH 7.4, 37°C)Context
Terminal Half-life (

)
1.8 – 2.0 hours Consistent across plasma and PBS buffer.
Formation Rate Constant (

)
~0.38 – 0.47 h⁻¹ Rate of conversion to S,S-EBDM.[4]
Time to Max Epoxide (

)
~2 – 4 hours Peak concentration of active metabolites.
Activation at 24h 100% Complete conversion; parent drug is undetectable.
Environmental Sensitivity
  • pH Impact: The reaction is base-catalyzed. Acidic environments (pH < 5.0) significantly retard the reaction, stabilizing the prodrug. This is the basis for the "Acid Trap" preservation method.

  • Temperature Impact: For every 1°C increase above 37°C, the elimination rate constant (

    
    ) increases by approximately 17%.[4]
    

Experimental Methodology: A Self-Validating Protocol

To accurately measure Treosulfan half-life or concentration, researchers must arrest the spontaneous conversion immediately upon sampling. The following protocol utilizes an Acidification-Derivatization-HPLC workflow.

Reagents & Setup
  • Stabilization Buffer: 1M Citrate buffer (pH 3.0 - 4.0).

  • Derivatizing Agent: Sodium diethyldithiocarbamate (DDTC).[5]

  • Detection: UV at 254 nm or 278 nm (DDTC derivative).

Step-by-Step Workflow
  • Sampling: Withdraw aliquot from incubation medium (PBS or Plasma) at designated time points (e.g., 0, 30, 60, 120, 240 min).

  • Immediate Quenching (The "Acid Trap"):

    • Critical Step: Immediately mix the sample 1:1 with ice-cold Citrate Buffer (pH 4.0) .

    • Mechanism:[6][7][8][9] Lowering pH < 5.0 halts the nucleophilic attack; cooling to 4°C slows kinetic energy.

  • Derivatization (Optional for Sensitivity):

    • Add DDTC solution to the acidified sample.

    • Allow reaction for 30 mins at ambient temperature (DDTC reacts with the alkylating centers).

  • Extraction: Liquid-liquid extraction using Ethyl Acetate.

  • Analysis: Inject into RP-HPLC (C18 column).

Protocol_Workflow cluster_Quench CRITICAL STABILIZATION STEP Start Sample Collection (t = x min) Acid Add Cold Citrate Buffer (pH 4.0) Start->Acid < 30 seconds Ice Flash Cool (4°C) Acid->Ice Deriv Derivatization (DDTC Reagent) Ice->Deriv Stabilized HPLC RP-HPLC Analysis (UV Detection) Deriv->HPLC Data Calculate k and t1/2 ln(C) vs Time HPLC->Data

Figure 2: Validated workflow for Treosulfan quantification. The "Acid Trap" is essential to prevent ex-vivo degradation.

Implications for Drug Development & Research

In Vitro Cytotoxicity Studies

Researchers often fail to observe toxicity in short-term assays because they apply fresh Treosulfan.

  • Guideline: For immediate cytotoxicity, pre-incubate Treosulfan stock solution in PBS (pH 7.4) at 37°C for 24 hours prior to adding to cells. This ensures the solution contains the active diepoxide (S,S-DEB).

  • Direct Application: If applying the prodrug directly, the assay duration must exceed 48 hours to allow for in-well activation.

Clinical Formulation
  • Reconstitution: Must be done immediately prior to administration.

  • Infusion: Due to the 2-hour half-life, prolonged infusions (>2 hours) result in a steady-state accumulation of the monoepoxide while the parent drug degrades during delivery.

Biobanking
  • Storage: Plasma samples cannot be stored at -20°C without acidification. Even at -20°C, non-acidified Treosulfan degrades over weeks.

  • Rule: Acidify plasma to pH < 5.0 before freezing for long-term storage.

References

  • Beumer, J. H., et al. (2005). "Determination of treosulfan and its mono- and diepoxide in human plasma by HPLC." Therapeutic Drug Monitoring.

  • Romański, M., et al. (2018). "Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation." Clinical Pharmacokinetics.

  • Ten Brink, M. H., et al. (2014).[8] "Treosulfan pharmacokinetics and dynamics in pediatric allogeneic stem cell transplantation." Leiden University Scholarly Publications.

  • Medac GmbH. (2021). "Trecondyv (Treosulfan) - Product Monograph." Health Canada Drug Product Database.

  • Nagamuthu, E., et al. (2019). "Pre-formulation investigations for establishing a protocol for treosulfan handling and activation." Taylor & Francis / Drug Development and Industrial Pharmacy.

Sources

The Metabolic Conversion and Bioactivation of D-Threitol-1,4-bis(methanesulfonate) in Human Subjects: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threitol-1,4-bis(methanesulfonate), more commonly known as Treosulfan, is a bifunctional alkylating agent with significant applications in conditioning regimens prior to allogeneic hematopoietic stem cell transplantation (HSCT) for both malignant and non-malignant diseases.[1][2] Structurally related to busulfan, Treosulfan distinguishes itself as a water-soluble prodrug, offering a potentially more favorable toxicity profile.[3] This guide provides an in-depth exploration of the metabolic pathway of Treosulfan in human subjects, its mechanism of action, and the analytical methodologies employed to study its pharmacokinetics.

The Non-Enzymatic Bioactivation Cascade of Treosulfan

Unlike many chemotherapeutic agents that rely on hepatic enzymatic conversion, Treosulfan's activation is a spontaneous, non-enzymatic process dictated by physiological conditions.[4][5][6] This intrinsic chemical liability is central to its therapeutic effect. The activation cascade is highly dependent on pH and temperature.[6][7]

Upon administration, Treosulfan undergoes a sequential intramolecular nucleophilic substitution. This process leads to the formation of two highly reactive and cytotoxic epoxide metabolites:

  • (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) : The monoepoxide intermediate.

  • (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB) : The diepoxide metabolite.[6][7]

These epoxides are the active moieties responsible for the therapeutic and cytotoxic effects of Treosulfan.[4][8] The conversion is a formation rate-limited process, meaning the elimination of the active epoxides is governed by the rate at which they are formed from the parent drug.[1]

Treosulfan_Metabolism Treosulfan D-Threitol-1,4-bis(methanesulfonate) (Treosulfan Prodrug) Monoepoxide (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) (Active Monoepoxide) Treosulfan->Monoepoxide Spontaneous, pH & Temperature Dependent Diepoxide (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB) (Active Diepoxide) Monoepoxide->Diepoxide Spontaneous Conversion Detoxification Detoxification Products Monoepoxide->Detoxification Epoxyhydrolases, GST DNA_Adducts DNA Alkylation & Cross-linking Monoepoxide->DNA_Adducts Cytotoxic Effect Diepoxide->Detoxification Epoxyhydrolases, GST Diepoxide->DNA_Adducts Cytotoxic Effect Analytical_Workflow cluster_0 Sample Collection & Stabilization cluster_1 Sample Preparation cluster_2 Analysis & Quantification Blood_Collection Whole Blood Collection Stabilization Immediate pH Adjustment (<6) Blood_Collection->Stabilization Centrifugation Centrifugation (4°C) Stabilization->Centrifugation Storage Plasma Storage (-80°C) Centrifugation->Storage Plasma_Aliquot Plasma Aliquoting Storage->Plasma_Aliquot Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Aliquot->Protein_Precipitation Derivatization Diepoxide Derivatization Plasma_Aliquot->Derivatization LC_MSMS LC-MS/MS Analysis (MRM Mode) Protein_Precipitation->LC_MSMS Derivatization->LC_MSMS Data_Analysis Data Processing & Quantification LC_MSMS->Data_Analysis

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Purification of D-Threitol-1,4-bis(methanesulfonate) and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed methodologies for the synthesis and purification of D-Threitol-1,4-bis(methanesulfonate), a crucial intermediate and active pharmaceutical ingredient known as Treosulfan.[1] As a bifunctional alkylating agent, its purity is paramount for its application in medicinal chemistry and drug development, particularly in oncology.[1][2][3] This document moves beyond a simple recitation of steps, delving into the rationale behind procedural choices, addressing common challenges such as the purification of highly polar molecules, and offering robust, field-tested protocols. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to handling this important class of compounds.

Introduction: The Significance of D-Threitol Mesylates

D-Threitol-1,4-bis(methanesulfonate), the D-enantiomer of Treosulfan, belongs to the family of sulfonic acid esters.[4] Its structure features a four-carbon chiral backbone derived from D-Threitol, with two highly reactive methanesulfonate (mesylate) leaving groups at the 1 and 4 positions.[5][6][7] This configuration makes it a potent DNA alkylating agent, capable of forming interstrand cross-links, which underlies its cytotoxic activity against cancer cells.[1]

The synthesis of this and related derivatives, while conceptually straightforward, presents practical challenges. The primary reaction—mesylation of a polyol—requires careful control of conditions to prevent side reactions. Furthermore, the final product is a highly polar, crystalline solid, which complicates both its purification and its handling, as sulfonated molecules are often poorly soluble in common organic solvents.[8][9] This guide provides the necessary expertise to navigate these challenges effectively.

The Synthetic Pathway: A Mechanistic Rationale

The most direct laboratory synthesis involves the reaction of D-Threitol with methanesulfonyl chloride (MsCl). This is a classic example of converting hydroxyl groups into excellent leaving groups, a cornerstone transformation in organic synthesis.

Core Reaction and Key Considerations

The fundamental reaction is the esterification of the primary hydroxyl groups of D-Threitol with methanesulfonyl chloride.

Causality Behind Experimental Design:

  • The Role of the Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential.[10] Its purpose is to stoichiometrically neutralize the hydrochloric acid (HCl) generated during the reaction. Using a non-nucleophilic base is critical to prevent it from competing with the alcohol in attacking the highly electrophilic sulfur atom of MsCl.

  • Solvent Selection: The reaction must be conducted in a dry, aprotic solvent, with dichloromethane (DCM) being a common choice.[10] Aprotic conditions are necessary because methanesulfonyl chloride readily hydrolyzes in the presence of water, which would consume the reagent and reduce the yield.

  • Temperature Control: The reaction is highly exothermic and is typically performed at reduced temperatures (e.g., 0 °C).[10] Maintaining a low temperature is crucial for several reasons:

    • It controls the reaction rate, preventing a runaway reaction.

    • It minimizes the formation of undesired side products, such as chlorinated intermediates or elimination products.

    • It improves the selectivity for the primary hydroxyl groups over the secondary ones, although in the case of D-threitol, all four are often reactive. For the 1,4-bis(methanesulfonate), the primary hydroxyls are the target.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis process, from starting materials to the crude product ready for purification.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Mesylation Reaction cluster_workup 3. Workup & Isolation Start D-Threitol + Dry DCM AddBase Add Triethylamine (Base) Start->AddBase Cool Cool to 0 °C (Ice Bath) AddBase->Cool AddMsCl Slow, Dropwise Addition of Methanesulfonyl Chloride Cool->AddMsCl Stir Stir at 0 °C to Room Temp (Monitor by TLC) AddMsCl->Stir Quench Quench with Water/Dilute HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Crude Crude D-Threitol-1,4-bis(methanesulfonate) Evaporate->Crude

Caption: Workflow for the synthesis of D-Threitol-1,4-bis(methanesulfonate).

Detailed Protocol: Synthesis of D-Threitol-1,4-bis(methanesulfonate)

This protocol is designed for a laboratory scale and emphasizes safety and procedural integrity.

Materials and Reagents
Reagent/MaterialGradeNotes
D-Threitol≥98% PurityMust be dry.
Methanesulfonyl Chloride (MsCl)≥99% PurityHandle in a fume hood. Corrosive.
Triethylamine (TEA)Reagent Grade, DryDistill from CaH₂ for best results.
Dichloromethane (DCM)AnhydrousUse from a solvent purification system or a sealed bottle.
Hydrochloric Acid (HCl)1 M AqueousFor workup.
Saturated Sodium BicarbonateAqueousFor workup.
Saturated Sodium Chloride (Brine)AqueousFor workup.
Anhydrous Sodium SulfateReagent GradeFor drying.
Experimental Procedure
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve D-Threitol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).

  • Base Addition: Add triethylamine (2.5 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Mesylation: Slowly add methanesulfonyl chloride (2.2 eq) dropwise via the dropping funnel to the stirred solution over 30-45 minutes.[10] Maintain the internal temperature below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding cold water or 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.[10]

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[10] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid or a viscous oil that solidifies upon standing.

Purification Strategies for a Highly Polar Product

The purification of D-Threitol-1,4-bis(methanesulfonate) is challenging due to its high polarity. Standard silica gel chromatography can lead to poor recovery, while the compound's low solubility in many non-polar solvents makes other techniques difficult.

Recrystallization: The Method of Choice

For solid compounds, recrystallization is the most powerful purification technique.[11][12] The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which it has high solubility, and then allow it to cool slowly. As the solution cools, the solubility decreases, and the desired compound will form pure crystals, leaving impurities behind in the solvent (mother liquor).[11]

  • Solvent Selection: The key is finding a solvent with a steep solubility curve—high solubility at high temperatures and low solubility at room or cold temperatures.[11] For dimesylate compounds, polar solvents or solvent mixtures are often effective. Patents and literature suggest alcohols like isopropyl alcohol or mixtures such as acetone/di-isopropyl ether or methanol/acetonitrile .[13][14]

Chromatographic Methods for Difficult Cases

When recrystallization fails to achieve the desired purity or for purifying related, non-crystalline derivatives, chromatography is necessary.

  • Normal Phase Chromatography: Using a polar stationary phase like silica gel. This can be challenging for very polar analytes which may stick irreversibly to the column.

  • Reverse Phase Chromatography (RP-HPLC): Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). This is a viable option but may not provide sufficient retention for extremely polar molecules.[15][16]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal solution for purifying highly polar compounds.[17][18] HILIC uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This unique combination allows for the effective retention and separation of analytes that are poorly retained in reverse-phase mode.[15][17]

Purification Strategy Decision Diagram

This diagram helps in selecting the appropriate purification method based on the nature of the crude product.

PurificationDecision Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Use Column Chromatography IsSolid->ColumnChromatography No (Oil) PurityCheck1 Check Purity (HPLC, NMR, MP) TryRecrystallization->PurityCheck1 Success Pure Product PurityCheck1->Success Purity > 99% PurityCheck1->ColumnChromatography Purity < 99% PolarityCheck Is compound extremely polar? ColumnChromatography->PolarityCheck HILIC Use HILIC PolarityCheck->HILIC Yes ReversePhase Use Reverse Phase (C18) PolarityCheck->ReversePhase No HILIC->Success ReversePhase->Success

Caption: Decision tree for selecting a purification method.

Detailed Protocol: Purification by Recrystallization

Procedure
  • Solvent Test: Place a small amount of the crude solid in several test tubes. Add a few drops of different candidate solvents (e.g., isopropanol, ethanol, acetone). A good solvent will dissolve the solid poorly at room temperature but completely upon heating.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, it indicates impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.[11]

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the crystal surfaces.[11]

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a moderate temperature (e.g., 35-40 °C).[13]

Product Characterization and Data

The identity and purity of the final product must be confirmed.

ParameterExpected Result / DataMethod
AppearanceWhite, crystalline powder.[1]Visual
Purity>99.5%HPLC
Yield75-90% (dependent on purity of reagents and technique)Gravimetric
Melting PointLiterature values vary; consistency is key.Melting Point Apparatus
¹H NMR (CDCl₃)Characteristic peaks for methanesulfonyl (CH₃SO₂) and threitol backbone protons.NMR Spectroscopy
Mass SpectrometryCorrect molecular ion peak for C₆H₁₄O₈S₂ (M+H⁺ or M+Na⁺).MS

Safety Precautions

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, a lachrymator, and reacts violently with water. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

  • Triethylamine (TEA): Flammable, corrosive, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • General: All procedures should be carried out by trained personnel in a laboratory setting with access to safety showers and eye wash stations.

References

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Medac Gesellschaft fuer Klinische Spezialpraeparate mbH. (2020). Solution comprising treosulfan. (WO2020064816A1). Google Patents.
  • Medac Gesellschaft Fur Klinische Spezialpraeparate Mbh. (2024). Lyophilisate of treosulfan. (US12178914B2). Google Patents.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Medac Gesellschaft Fur Klinische Spezialpraeparate Mbh. (2019). Lyophilisate of treosulfan. (CA3113705A1). Google Patents.
  • Reddit r/OrganicChemistry. (2022, January 28). Chromatography to separate polar molecules? Retrieved from [Link]

  • Fresenius Kabi Oncology Ltd. (2019). A process for the preparation of treosulfan. (WO2019043587A2). Google Patents.
  • International Agency for Research on Cancer. (2012). Treosulfan. In Pharmaceuticals (Vol. 100A). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-O-methylene-D-threitol 1,4-bis(methanesulfonate). Retrieved from [Link]

  • ChemistryStudent.com. (2026, February 21). How Chromatography Separates Molecules | Polarity Explained. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • Yildiz, Y. K., & Aydogan, F. (2015). A method for the production of sulfate or sulfonate esters. (EP2851362B1). Google Patents.
  • Crater, J. S., & Raines, R. T. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(11), 3636–3642. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of Lisdexamphetamine Dimesylate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Crater, J. S., & Raines, R. T. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(11), 3636–3642. ACS Publications. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. Molecules, 23(12), 3127. Retrieved from [Link]

  • Reddy, B., et al. (2017). Process for the preparation of lisdexamfetamine and related derivatives. (WO2017003721A1). Google Patents.
  • Magnusson, G., & Nilsson, U. (1990). Synthesis of 1,2,3-tri-O-beta-lactosyl-D-threitol and 1-O-benzyl-2,3,4-tri-O-beta-lactosyl-D-threitol. Carbohydrate research, 204, 145–151. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • New Drug Approvals. (2025, April 6). TREOSULFAN. Retrieved from [Link]

  • Wikipedia. (n.d.). Threitol. Retrieved from [Link]

  • Feit, P. W. (1966). Compounds derived from L-threitol 1,4-bismethanesulfonate. Journal of medicinal chemistry, 9(2), 241–242. Retrieved from [Link]

  • East China Normal University. (2013). Preparation method of dithiothreitol. (CN103073462A). Google Patents.
  • National Center for Biotechnology Information. (n.d.). D-Threitol. PubChem Compound Database. Retrieved from [Link]

Sources

Optimizing Treosulfan-Based Conditioning Regimens for Hematopoietic Stem Cell Transplantation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Treosulfan, a bifunctional alkylating agent, has emerged as a cornerstone of conditioning regimens for allogeneic hematopoietic stem cell transplantation (HSCT).[1][2] Its favorable toxicity profile, particularly a reduced incidence of veno-occlusive disease (VOD) compared to busulfan, has made it an attractive option for a wide range of malignant and non-malignant diseases in both adult and pediatric patients.[3][4][5][6] However, significant inter-individual pharmacokinetic (PK) variability necessitates a more personalized approach to dosing to maximize efficacy while minimizing toxicity.[7][8][9] This guide provides an in-depth exploration of Treosulfan's mechanism, pharmacokinetics, and protocols for implementing a therapeutic drug monitoring (TDM) program to optimize patient outcomes.

The Scientific Foundation of Treosulfan Therapy

Mechanism of Action: A Prodrug Approach to Myeloablation

Treosulfan is a water-soluble prodrug that is inactive at the time of administration.[1][10][11] Under physiological conditions (pH > 5 and body temperature), it undergoes a spontaneous, non-enzymatic conversion to its active epoxide metabolites: (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) and subsequently to (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB).[1][11][12][13][14]

These highly reactive epoxides are the cytotoxic agents, functioning as bifunctional alkylating agents.[1][2] They form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine bases, leading to the formation of intra- and inter-strand DNA cross-links.[1][2] This extensive DNA damage disrupts DNA replication and transcription, ultimately triggering apoptosis and leading to the desired myeloablative and immunosuppressive effects necessary for successful HSCT.[1] The immunosuppressive properties of Treosulfan are crucial for preventing graft-versus-host disease (GVHD) by depleting the recipient's immune cells, thereby facilitating the engraftment of donor stem cells.[1]

Diagram: Treosulfan Activation and Mechanism of Action

Treosulfan_Mechanism cluster_activation Non-Enzymatic Activation (Physiological pH & Temp) cluster_cellular_effect Cellular Mechanism Treosulfan Treosulfan (Prodrug) EBDM S,S-EBDM (Monoepoxide) Treosulfan->EBDM Spontaneous Conversion DEB S,S-DEB (Diepoxide) EBDM->DEB Spontaneous Conversion DNA Nuclear DNA DEB->DNA Alkylation of Guanine Crosslink DNA Intra- & Inter-strand Cross-linking DNA->Crosslink Replication_Block Blockade of DNA Replication & Transcription Crosslink->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis Myeloablation Myeloablation & Immunosuppression Apoptosis->Myeloablation

Caption: Treosulfan's non-enzymatic activation pathway and its DNA alkylating mechanism.

Pharmacokinetics and the Rationale for Therapeutic Drug Monitoring

Treosulfan exhibits significant inter-individual variability in its pharmacokinetic profile, with studies reporting wide ranges in clearance and area under the curve (AUC).[7][9] This variability is particularly pronounced in pediatric patients, especially infants. Factors such as age and body surface area (BSA) are known to influence Treosulfan clearance.[12]

This pharmacokinetic variability means that standard body surface area (BSA)-based dosing can lead to suboptimal or toxic exposures in a significant number of patients.[15] Overexposure is associated with an increased risk of severe toxicities, while underexposure may lead to graft failure or disease relapse.[16][17] This provides a strong rationale for the implementation of TDM to individualize dosing and optimize therapeutic outcomes.[2][8][9][18]

A prospective clinical trial in pediatric patients with non-malignant diseases has proposed a therapeutic target for the cumulative AUC of 4,800 mgh/L.[16][17] The study suggests that maintaining the cumulative AUC within 80-125% of this target maximizes the probability of successful engraftment without mortality.[16] Another prospective study is underway to further develop a TDM system for Treosulfan dosing in children, using a similar cumulative therapeutic target AUC of 4800 mgh/L (range 3840 - 6000 mg*h/L).[15]

Standard Dosing Regimens

Treosulfan is typically administered in combination with fludarabine.[19][20][21] Dosing is generally based on BSA and patient age, particularly in the pediatric population.

Patient PopulationTreosulfan DoseFludarabine DoseScheduleReference
Adults (Malignant Disease) 10 g/m² daily for 3 days30 mg/m² daily for 5 daysTreosulfan on days -4, -3, -2. Administer before fludarabine.[21]
Adults (Non-Malignant Disease) 14 g/m² daily for 3 days30 mg/m² daily for 5 daysTreosulfan on days -6, -5, -4. Administer before fludarabine.
Pediatrics (>12 months) 14 g/m² daily for 3 days30 mg/m² daily for 5 daysTreosulfan on days -7, -6, -5.[16][22]
Pediatrics (3-12 months) 12 g/m² daily for 3 days30 mg/m² daily for 5 daysTreosulfan on days -7, -6, -5.[16][22]
Pediatrics (≤3 months) 10 g/m² daily for 3 days30 mg/m² daily for 5 daysTreosulfan on days -7, -6, -5.[16][22]
BSA-Adapted (Pediatrics) BSA <0.4 m²: 10 g/m²BSA ≥0.4 to <0.9 m²: 12 g/m²BSA ≥0.9 m²: 14 g/m²30 mg/m² daily for 5 daysDaily for 3 days.[12]

Note: These are general guidelines. The addition of other agents like thiotepa may be considered based on the specific disease and institutional protocols.[21]

Protocol for Therapeutic Drug Monitoring of Treosulfan

Implementing a successful TDM program requires a coordinated effort between clinical, nursing, and laboratory staff.

Diagram: Treosulfan TDM Workflow

TDM_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_pkpd Pharmacokinetic Modeling & Dosing cluster_patient_outcome Patient Management Dose1 Administer First Dose of Treosulfan Sampling Collect PK Blood Samples Dose1->Sampling Processing Process & Stabilize Plasma Samples Sampling->Processing Analysis Quantify Treosulfan (e.g., HPLC, LC-MS/MS) Processing->Analysis PK_Model Calculate AUC using Pharmacokinetic Model Analysis->PK_Model Dose_Adjust Adjust Subsequent Doses to Target AUC PK_Model->Dose_Adjust Administer_Adjusted_Dose Administer Adjusted Doses Dose_Adjust->Administer_Adjusted_Dose Monitor Monitor for Toxicity & Efficacy Administer_Adjusted_Dose->Monitor

Caption: A streamlined workflow for Treosulfan therapeutic drug monitoring.

Blood Sample Collection and Handling

Rationale: The stability of Treosulfan is pH and temperature-dependent.[1][23] Improper handling can lead to the degradation of the parent drug and the formation of its active metabolites in the sample, resulting in inaccurate quantification.

Protocol:

  • Catheter Management: If using a multi-lumen central venous catheter, administer Treosulfan through one lumen and draw blood samples from a different lumen to prevent contamination.[16]

  • Discard Dead Space: Before collecting the sample, draw and discard a minimum of 3 mL of blood to clear the line of any residual fluids.[16]

  • Sample Collection Tubes: Collect blood in serum tubes.[24]

  • Sampling Schedule: A limited sampling strategy can accurately predict Treosulfan exposure. A recommended schedule is to collect samples at 1.5, 4, and 7 hours after the start of the infusion.[25] An alternative extensive sampling schedule includes time points at 5, 15, and 30 minutes, and 1, 2, 3, 4, and 8 hours after the end of the infusion.[16]

  • Sample Processing:

    • Centrifuge blood samples as soon as possible (within 5 hours) to separate serum/plasma.[24]

    • For short-term storage (up to 8 hours), plasma samples can be frozen at -20°C.[23]

    • For long-term storage, acidification of the plasma is recommended to improve stability. [23]

    • Store stabilized plasma samples at -20°C or -80°C until analysis.[1][23]

Analytical Methods for Treosulfan Quantification

Several methods have been validated for the quantification of Treosulfan in plasma. The choice of method will depend on the available laboratory equipment and expertise.

Method 1: High-Performance Liquid Chromatography with Refractometric Detection (HPLC-RID)

  • Principle: A direct and selective method that measures the concentration of the parent Treosulfan drug.[3]

  • Sample Preparation: Plasma samples are clarified by filtration.[3]

  • Chromatography: Utilizes a reverse-phase column with a mobile phase of phosphate buffer (pH 5) and acetonitrile.[3]

  • Detection: Refractive index detector.[3]

  • Linear Range: 10.0-2000.0 µg/ml in plasma.[3]

  • Note: This method does not measure the active epoxide metabolites.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization

  • Principle: Measures the sum of Treosulfan and its epoxy metabolites after derivatization.[7][19] This can provide a measure of the total alkylating activity.[26]

  • Sample Preparation: Plasma samples containing Treosulfan and its metabolites are derivatized with 10% sodium diethyldithiocarbamate.[7][19]

  • Chromatography: Uses a reversed-phase C18 column with a mobile phase of methanol-water.[7][19]

  • Detection: UV detector at 254 nm.[7][19]

  • Linear Range: 2.5-50 µg/mL.[7][19]

Method 3: Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry (TFLC-MS/MS)

  • Principle: A rapid and highly sensitive method for the simultaneous quantification of Treosulfan and fludarabine.[8]

  • Sample Preparation: Protein precipitation of acidified plasma with methanol containing isotope-labeled internal standards.[8]

  • Chromatography and Detection: TFLC coupled with electrospray ionization tandem mass spectrometry.[8]

  • Note: This method is highly specific and requires a small sample volume (100 µL).[8]

Pharmacokinetic Modeling and Dose Adjustment

Rationale: Population pharmacokinetic models are used to estimate an individual's AUC from the measured drug concentrations at specific time points. This allows for the calculation of a dose adjustment to achieve the target AUC.

Protocol:

  • Data Analysis: Utilize a validated population pharmacokinetic model. A two-compartment model with first-order elimination is often used to describe Treosulfan's pharmacokinetics.[12][24] Bodyweight with allometric scaling has been identified as a significant predictor of clearance.[24]

  • AUC Calculation: Based on the concentration-time data from the first dose, calculate the initial AUC.

  • Dose Adjustment Calculation:

    • Target Cumulative AUC: 4,800 mg*h/L[16][17]

    • Target Daily AUC: 1,600 mg*h/L[17]

    • The dose for subsequent administrations can be adjusted using the following formula:

      • Adjusted Dose = (Current Dose / Measured AUC) * Target AUC

  • Clinical Decision: The calculated dose adjustment should be reviewed by a clinical pharmacist and the treating physician before implementation. In a prospective study, 54% of pediatric patients required a dose adjustment after the first administration to stay within the therapeutic range.[15]

Management of Treosulfan-Related Toxicities

While Treosulfan has a favorable toxicity profile, monitoring for and managing potential adverse effects is crucial.

ToxicityMonitoring and Management
Myelosuppression Profound myelosuppression is an expected effect.[20] Monitor blood counts daily until engraftment.[20] Provide prophylactic or empiric anti-infective treatment for bacterial, viral, and fungal infections during neutropenia.[20]
Gastrointestinal Toxicity Oral mucositis is a very common side effect.[20] Implement prophylactic measures such as good oral hygiene, topical antimicrobials, and cryotherapy (ice chips).[20] Manage nausea and vomiting with standard antiemetic protocols.
Hepatotoxicity Monitor serum transaminases, alkaline phosphatase, and bilirubin daily through day +28 post-transplant.[20] Veno-occlusive disease is rare but should be considered in cases of hyperbilirubinemia, painful hepatomegaly, and fluid retention.[14]
Dermatologic Toxicity Skin toxicities are common.[21] Provide supportive care with emollients and topical corticosteroids as needed.
Neurological Toxicity Headache and dizziness are common.[20] Monitor for more severe neurological events, although rare.
Cardiac Toxicity Regularly monitor cardiac function, especially in patients with pre-existing cardiac conditions.[20]

Conclusion

Optimizing Treosulfan-based conditioning regimens through a multidisciplinary approach that includes therapeutic drug monitoring can significantly enhance the safety and efficacy of HSCT. By understanding the underlying scientific principles of Treosulfan's action and pharmacokinetics, clinicians and researchers can implement personalized dosing strategies that aim to achieve a target therapeutic exposure. The protocols outlined in this guide provide a framework for establishing a robust TDM program, which is a critical step towards improving outcomes for patients undergoing this potentially curative therapy. Further research is ongoing to refine the therapeutic range of Treosulfan and to explore its role in a broader range of diseases and patient populations.

References

  • Development and Validation of a High Pressure Liquid Chromatography-UV Method for the Determination of Treosulfan and Its Epoxy Metabolites in Human Plasma and Its Application in Pharmacokinetic Studies. PubMed. Available at: [Link]

  • Development and Validation of a High Pressure Liquid Chromatography–UV Method for the Determination of Treosulfan and Its Epoxy Metabolites in Human Plasma and Its Application in Pharmacokinetic Studies. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Determination of treosulfan in plasma and urine by HPLC with refractometric detection; pharmacokinetic studies in children undergoing myeloablative treatment prior to haematopoietic stem cell transplantation. PubMed. Available at: [Link]

  • Population pharmacokinetic modeling of treosulfan and rationale for dose recommendation in children treated for conditioning prior to allogeneic hematopoietic stem cell transplantation. PubMed. Available at: [Link]

  • A preliminary population pharmacokinetic model for dose selection of treosulfan used in conditioning treatment prior to haematopoietic stem cell transplantation (HSCT) in children. Venn Life Sciences. Available at: [Link]

  • Pre-formulation investigations for establishing a protocol for treosulfan handling and activation. Taylor & Francis Online. Available at: [Link]

  • Determination of Treosulfan and Fludarabine in Plasma by Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry (TFLC-MS/MS). ResearchGate. Available at: [Link]

  • Bioanalytical determination of Treosulfan and its active metabolites. Celerion. Available at: [Link]

  • Treosulfan pharmacokinetics and dynamics in pediatric allogeneic stem cell transplantation. Scholarly Publications Leiden University. Available at: [Link]

  • Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell. SpringerLink. Available at: [Link]

  • (PDF) Development and Validation of a High Pressure Liquid Chromatography-UV Method for the Determination of Treosulfan and Its Epoxy Metabolites in Human Plasma and Its Application in Pharmacokinetic Studies. ResearchGate. Available at: [Link]

  • Study Details | NCT06861257 | Treosulfan Therapeutic Drug Monitoring in Pediatric Hematopoietic Stem Cell Transplant Recipients. ClinicalTrials.gov. Available at: [Link]

  • HPLC method for determination of biologically active epoxy-transformers of treosulfan in human plasma: pharmacokinetic application. PubMed. Available at: [Link]

  • Proposed Therapeutic Range of Treosulfan in Reduced Toxicity Pediatric Allogeneic Hematopoietic Stem Cell Transplant Conditioning: Results From a Prospective Trial. PMC. Available at: [Link]

  • Therapeutic Drug Monitoring of Conditioning Agents in Pediatric Allogeneic Stem Cell Transplantation; Where do We Stand?. Frontiers. Available at: [Link]

  • Recommended treosulfan dose for different age and weight categories (5... ResearchGate. Available at: [Link]

  • Evaluation of cumulative treosulfan AUC0→∞ values for different dosing... ResearchGate. Available at: [Link]

  • Population pharmacokinetics of treosulfan in paediatric patients undergoing hematopoietic stem cell transplantation. PMC. Available at: [Link]

  • Treosulfan Therapeutic Drug Monitoring: Optimizing Conditioning Therapy in Pediatric Hematopoietic Stem Cell Transplantation. Blood, American Society of Hematology. Available at: [Link]

  • treosulfan for injection - [Product Monograph Template - Standard]. Health Canada. Available at: [Link]

  • Treosulfan stability in plasma at different conditions. ResearchGate. Available at: [Link]

  • Treosulfan Therapeutic Drug Monitoring in Pediatric Hematopoietic Stem Cell Transplant Recipients. CenterWatch. Available at: [Link]

  • Reduced-toxicity conditioning with treosulfan and fludarabine in allogeneic hematopoietic stem cell transplantation for myelodysplastic syndromes: final results of an international prospective phase II trial. PMC. Available at: [Link]

  • (PDF) Proposed Therapeutic Range of Treosulfan in Reduced Toxicity Pediatric Allogeneic Hematopoietic Stem Cell Transplant Conditioning: Results From a Prospective Trial. ResearchGate. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of Treosulfan in Patients With Thalassemia Major Undergoing Allogeneic Hematopoietic Stem Cell Transplantation. PMC. Available at: [Link]

  • Full article: Treosulfan-based conditioning in HSCT patients. Taylor & Francis Online. Available at: [Link]

  • APPLICATION NUMBER: - 214759Orig1s000 RISK ASSESSMENT and RISK MITIGATION REVIEW(S). accessdata.fda.gov. Available at: [Link]

  • Treosulfan. Liv Hospital. Available at: [Link]

  • TREOSULFAN IN HSCT - Trecondi. Available at: [Link]

  • The importance of therapeutic drug monitoring (TDM) for parenteral busulfan dosing in conditioning regimen for hematopoietic stem cell transplantation (HSCT) in children. PubMed. Available at: [Link]

  • Treosulfan-Based Conditioning Regimen Prior to Allogeneic Stem Cell Transplantation: Long-Term Results From a Phase 2 Clinical Trial. Frontiers. Available at: [Link]

  • Prognostic Factors Associated With Increased Mortality in Pediatric Veno-Occlusive Disease Following Hematopoietic Cell Transplantation. PubMed. Available at: [Link]

  • Clinical Relevance of Therapeutic Drug Monitoring of Busulfan-Based Regimens in Adult Hematopoietic Stem Cell Transplant Patient. Archives of Pharmacy Practice. Available at: [Link]

  • DRUG NAME: Treosulfan. BC Cancer. Available at: [Link]

  • Two busulfan therapeutic drug monitoring (TDM) sampling strategies were... ResearchGate. Available at: [Link]

Sources

Technical Application Note: Handling and Reconstitution of D-Threitol-1,4-bis(methanesulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Threitol-1,4-bis(methanesulfonate), widely known as Treosulfan, is a prodrug of a bifunctional alkylating agent used primarily as a conditioning agent prior to allogeneic hematopoietic stem cell transplantation (HSCT).[1][2] Unlike its structural analog busulfan, Treosulfan exhibits a unique non-enzymatic, pH-dependent activation mechanism.[1][3][4]

This guide provides a rigorous technical protocol for researchers and drug development professionals handling Treosulfan powder. It emphasizes the critical thermodynamic parameters required for successful reconstitution, specifically addressing the compound's tendency for precipitation and "caking" if not handled within a narrow temperature window.

Chemical Identity & Properties

ParameterSpecification
IUPAC Name (2S,3S)-1,4-bis(methanesulfonyloxy)butane-2,3-diol
Molecular Formula C₆H₁₄O₈S₂
Molecular Weight 278.30 g/mol
Physical State White crystalline powder / Lyophilized cake
Solubility Soluble in water; slightly soluble in alcohols.
pKa ~13.0 (hydroxyl groups)
Hygroscopicity Low to Moderate (Store in desiccated environment)

Mechanism of Action: pH-Dependent Activation

Treosulfan is pharmacologically inactive in its parent form. Its cytotoxicity relies on a spontaneous, non-enzymatic conversion into mono- and diepoxide derivatives under physiological conditions (pH 7.4, 37°C).

Key Insight: Unlike many alkylating agents that require hepatic activation (CYP450), Treosulfan's activation is strictly chemical. This reduces inter-patient variability caused by genetic polymorphisms in metabolic enzymes.

Activation Pathway Diagram

TreosulfanActivation cluster_blood Physiological Environment (Blood/Tissue) Parent Treosulfan (Prodrug) Mono (S,S)-EBDM (Monoepoxide) Parent->Mono Non-enzymatic pH > 7.4, 37°C Di (S,S)-DEB (Diepoxide) Mono->Di Intramolecular Nucleophilic Substitution DNA DNA Alkylation (Interstrand Crosslinks) Mono->DNA Alkylation Di->DNA Potent Alkylation

Figure 1: The non-enzymatic bioactivation of Treosulfan into reactive epoxide species responsible for DNA crosslinking.[1][2][4][5]

Safety & Hazard Assessment

Strict Cytotoxic Precautions Required. Treosulfan is an alkylating agent with mutagenic, carcinogenic, and teratogenic potential.

  • Acute Toxicity: Harmful if swallowed (H302).[6][7]

  • Skin/Eye Hazards: Causes skin irritation (H315) and serious eye damage (H318).[6][7]

  • Systemic Hazards: Myelosuppression (dose-limiting toxicity).

Personal Protective Equipment (PPE) Matrix
CategoryRequirement
Respiratory NIOSH-approved N95 or P100 respirator if powder aerosolization is possible. Work within a Class II Biological Safety Cabinet (BSC).[8]
Dermal Double-gloving with chemotherapy-tested nitrile gloves. Long-sleeved, fluid-resistant gown.
Ocular Chemical safety goggles. Face shield recommended if working outside a BSC.

Reconstitution Protocol (Critical Technical Workflow)

The Solubility Challenge: Treosulfan powder exhibits peculiar solubility characteristics. It dissolves endothermically. Using cold solvent or failing to agitate immediately can result in the formation of a "cake" on the vial wall that is extremely difficult to redissolve. Furthermore, the reconstituted solution is unstable at low temperatures and will precipitate if refrigerated.

Reagents
  • Solvent: 0.45% Sodium Chloride (NaCl) is preferred to minimize salting-out effects, though 0.9% NaCl or Water for Injection (WFI) are often cited.

  • Heat Source: Water bath set strictly to 25°C – 30°C .

Step-by-Step Methodology
  • Pre-Warming (Crucial Step):

    • Pre-warm the solvent (e.g., 0.45% NaCl) to 25°C – 30°C using a water bath.[9][10]

    • Why? Warm solvent increases the kinetic energy for dissolution and prevents the powder from aggregating into an insoluble mass.

  • Powder Preparation:

    • Inspect the Treosulfan vial.[9] Shake gently to detach any powder adhering to the glass walls.

    • Why? Powder stuck to the glass during wetting forms a "cake" that resists solvation.[9]

  • Solvation:

    • Add the pre-warmed solvent to the powder.

    • Immediately and vigorously shake the vial until the powder is completely dissolved.

    • The final solution should be clear and colorless.[9]

  • Verification:

    • Invert the vial and inspect under a strong light source for undissolved crystals or particulate matter.

  • Storage of Solution (Contraindication):

    • DO NOT REFRIGERATE. Store the reconstituted solution at ambient temperature (25°C).

    • Stability:[9][11][12][13][14] Chemically and physically stable for up to 12–24 hours at 25°C (depending on concentration and solvent). However, microbiological safety usually dictates immediate use.

Workflow Visualization

ReconstitutionWorkflow Start Start: Treosulfan Powder PreWarm Pre-warm Solvent (0.45% NaCl) to 25°C - 30°C Start->PreWarm Detach Shake Vial to Detach Powder from Walls PreWarm->Detach Mix Add Solvent & SHAKE VIGOROUSLY Detach->Mix Inspect Visual Inspection: Clear/Colorless? Mix->Inspect Success Ready for Use (Store at 25°C) Inspect->Success Yes Fail Discard/Filter Inspect->Fail Precipitate Present Warning CRITICAL: DO NOT REFRIGERATE Success->Warning

Figure 2: Operational workflow for the reconstitution of Treosulfan, highlighting critical temperature control points.

Spill and Disposal Procedures

Spill Management
  • Isolate: Evacuate the immediate area and post warning signs.

  • PPE: Don full cytotoxic PPE (double gloves, gown, respirator, goggles).

  • Containment: Cover the spill with a cytotoxic spill mat or absorbent pads.

    • Powder Spill: Cover with damp cloth (water) to prevent dust generation, then wipe up.

    • Liquid Spill: Absorb with pads.

  • Decontamination: Clean the surface with 0.1M NaOH (to hydrolyze alkylating agents) followed by water and detergent.

Disposal[6][7][9][13][15][16]
  • All materials (vials, needles, gloves, spill debris) must be incinerated at high temperatures (>1000°C) as Hazardous Cytotoxic Waste .

  • Do not dispose of down drains or in general landfill waste.

References

  • European Medicines Agency (EMA). (2019). Trecondi (treosulfan): Summary of Product Characteristics.[6][7][9][10][15] Retrieved from [Link]

  • Romański, M., et al. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation. Clinical Pharmacokinetics. Retrieved from [Link]

  • Medac GmbH. (2020). Treosulfan Injection: Prescribing Information.[6][16][15] Retrieved from [Link]

  • Health Canada. (2021). Product Monograph: Trecondyv. Retrieved from [Link]

  • BC Cancer Agency. (2022). Cancer Drug Manual: Treosulfan.[5] Retrieved from [Link]

Sources

combined application of D-Threitol-1,4-bis(methanesulfonate) and fludarabine

[1][2][3][4][5][6][7][8]

Executive Summary

The combination of Treosulfan and Fludarabine (Treo/Flu) represents a paradigm shift in conditioning regimens, balancing high myeloablative efficacy with an immunosuppressive backbone.

  • Treosulfan: A prodrug that converts non-enzymatically to mono- and di-epoxides, alkylating DNA at guanine residues.

  • Fludarabine: A purine analog that inhibits DNA polymerases and ribonucleotide reductase, preventing DNA repair and potentiating Treosulfan-induced damage.

Key Application Areas:

  • Clinical: Conditioning for AML, MDS, and non-malignant diseases (e.g., Thalassemia) in elderly or comorbid patients.

  • Pre-clinical: Murine models of bone marrow transplantation (BMT) and in vitro cytotoxicity assays for leukemia drug resistance.

Mechanism of Action & Synergy

The synergy lies in DNA Repair Inhibition . Treosulfan's active epoxides cause DNA cross-linking. Normally, cells might repair this via Nucleotide Excision Repair (NER). Fludarabine inhibits the DNA synthesis required for this repair, effectively "locking in" the lethal damage.

Mechanistic Pathway Diagram

TreoFlu_Mechanismcluster_TreoTreosulfan Activation (pH 7.4, 37°C)cluster_FluFludarabine MetabolismTreoTreosulfan(Prodrug)MonoMono-Epoxide(S,S-EBDM)Treo->MonoNon-enzymatic(t½ ~2.2h)DiDi-Epoxide(S,S-DEB)Mono->DiCyclizationAlkylationDNA Alkylation(Guanine N-7)Di->AlkylationCross-linkingApoptosisCell Death(Apoptosis)Alkylation->ApoptosisDNA DamageFluFludarabine(F-ara-A)Flu_PF-ara-ATP(Active Triphosphate)Flu->Flu_PPhosphorylation(dCK enzyme)InhibInhibition ofDNA Pol-α/δ & Ribonucleotide ReductaseFlu_P->InhibRepairBlockRepairBlockInhib->RepairBlockPrevents RepairRepairBlock->ApoptosisSynergisticPotentiation

Figure 1: Dual-pathway mechanism showing how Fludarabine-mediated repair inhibition potentiates Treosulfan-induced DNA alkylation.

Experimental Protocols

Protocol A: In Vitro Preparation & Activation (CRITICAL)

Unlike many alkylating agents, Treosulfan is a prodrug . It is stable in acidic conditions but converts to its active epoxide forms at physiological pH (7.4) and temperature (37°C).[2]

  • Common Error: Adding fresh Treosulfan directly to cells for short assays (<4h) will yield low toxicity because the active metabolites have not yet formed.

  • Requirement: Pre-activation is necessary for short-term assays or precise IC50 determination.

Reagents:

  • Treosulfan powder (Store at RT).

  • Phosphate Buffered Saline (PBS) or Culture Media (pH 7.4).

Procedure:

  • Stock Solution: Dissolve Treosulfan in pre-warmed (37°C) PBS/Media to a concentration of 100 mM .

  • Activation: Incubate the stock solution at 37°C for 24 hours .

    • Note: This converts ~100% of the prodrug into the active mono- and di-epoxides.

  • Usage: Use immediately after activation. The active epoxides are unstable (hydrolysis half-life ~15-25h). Do not re-freeze activated stocks.

Protocol B: In Vitro Cytotoxicity Assay (Leukemia Cell Lines)

Target Cells: HL-60, K562, or primary AML blasts.

  • Seeding: Seed cells at

    
     cells/mL in 96-well plates (100 µL/well).
    
  • Drug Preparation:

    • Fludarabine: Prepare 10 mM stock in DMSO. Dilute to working range (0.1 – 100 µM).

    • Treosulfan: Use Pre-activated stock (from Protocol A). Dilute to working range (100 µM – 5 mM).

  • Treatment (Matrix Design):

    • Treat cells with Fludarabine first (or simultaneous).[3]

    • Add Activated Treosulfan.

    • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Annexin V/PI flow cytometry or MTT/CellTiter-Glo assay.

Expected IC50 Ranges (Human Leukemia Lines):

Compound Cell Line IC50 (Approx.) Notes
Treosulfan (Activated) K562 0.5 – 1.0 mM Less potent on K562 (BCR-ABL+) than HL-60.
Treosulfan (Activated) HL-60 0.2 – 0.5 mM High sensitivity.

| Fludarabine | K562 | 50 – 150 µM | Resistance often seen in p53-mutant lines. |

Protocol C: In Vivo Murine Conditioning Model

Murine metabolism of alkylating agents is significantly faster than humans (approx. 7-10x). Therefore, mg/kg doses must be scaled aggressively to achieve myeloablation.

Model: C57BL/6 (Syngeneic) or BALB/c (Allogeneic) BMT. Route: Intraperitoneal (IP) or Intravenous (IV).

Conditioning Schedule (Day -3 to Day -1):

  • Treosulfan: 1500 mg/kg/day x 3 days (Total: 4500 mg/kg ).

    • Note: Clinical human dose is ~14 g/m² (~378 mg/kg). The murine dose is ~12x higher on a mg/kg basis to achieve equivalent marrow ablation.

  • Fludarabine: 40 mg/kg/day x 3 days (Total: 120 mg/kg).

    • Note: Administer Fludarabine 4 hours prior to Treosulfan to inhibit repair mechanisms before alkylation occurs.

Transplantation (Day 0):

  • Infuse

    
     bone marrow cells (IV tail vein) 24 hours after the last chemotherapy dose.
    

Clinical Reference Data (Human)

For translational context, researchers should benchmark against the standard clinical regimen.

Standard "Treo/Flu" Regimen:

Agent Dose Schedule Route
Treosulfan 10–14 g/m² Days -6, -5, -4 IV (2h infusion)

| Fludarabine | 30 mg/m² | Days -6, -5, -4, -3, -2 | IV (30min infusion) |[4]

  • Total Treosulfan Dose: 30–42 g/m².[5]

  • PK Profile: Prodrug

    
     ~1.8 hours. Elimination is renal.[2]
    
  • Toxicity: Low mucositis/VOD risk compared to Busulfan. Main toxicity is hematologic (expected) and skin rash.

Safety & Handling (MSDS Highlights)

  • Treosulfan:

    • Hazard: Carcinogenic, Mutagenic, Teratogenic.

    • Handling: Use double gloves, gown, and biological safety cabinet (Class II).

    • Inactivation: 10% Sodium Thiosulfate solution can neutralize spills.

  • Fludarabine:

    • Hazard: Cytotoxic, targets rapidly dividing cells.

    • Solubility: Soluble in DMSO; slightly soluble in water.

References

  • Mechanism & Kinetics: Romański, M., et al. (2018). "Activation of Prodrug Treosulfan at pH 7.4 and 37°C." Journal of Pharmaceutical Sciences. Link

  • In Vitro Activation Protocol: Nemecek, E.R., et al. (2019). "Pre-formulation investigations for establishing a protocol for treosulfan handling and activation." Drug Development and Industrial Pharmacy. Link

  • Murine Conditioning Dose: Capoccia, B.J., et al. (2018). "Bone Marrow Transplantation after Nonmyeloablative Treosulfan Conditioning Is Curative in a Murine Model of Sickle Cell Disease." Biology of Blood and Marrow Transplantation. Link

  • Clinical Efficacy (Phase III): Beelen, D.W., et al. (2020). "Treosulfan or busulfan plus fludarabine as conditioning treatment before allogeneic haemopoietic stem cell transplantation." The Lancet Haematology. Link

  • Murine Myeloablation: Plenowski, A., et al. (2004). "Myeloablative and immunosuppressive properties of treosulfan in mice." Anti-Cancer Drugs.[6][7][4][8] Link

Troubleshooting & Optimization

Technical Support Center: Solubility & Handling Guide for D-Threitol-1,4-bis(methanesulfonate)

[1][2]

Executive Summary

This guide addresses solubility challenges for D-Threitol-1,4-bis(methanesulfonate) .[1][2]

Crucial Note on Stereochemistry: While Treosulfan (the clinically approved drug) is the L-isomer , the physicochemical properties (solubility, melting point, stability) of the D-isomer discussed here are identical in achiral environments (organic solvents, water).[1] Consequently, protocols established for Treosulfan are directly applicable to the D-enantiomer.[1][2]

The Core Challenge: The molecule contains two mesylate leaving groups.[1][2] It is an alkylating agent that is prone to hydrolysis in water and solvolysis in nucleophilic solvents (like alcohols) at elevated temperatures.[1][2] Successful handling requires balancing solubility (high in polar aprotic solvents) with stability (low in protic/aqueous solvents).[1][2]

Part 1: Solvent Selection Matrix

Use this matrix to select the appropriate solvent system based on your experimental goal.

Solvent ClassSpecific SolventSolubility RatingStability RiskRecommended Application
Polar Aprotic DMSO (Anhydrous)Excellent (>100 mg/mL)LowPrimary Stock Solution , Cryopreservation, Screening libraries.[1][2]
Polar Aprotic DMA / DMF Good (>50 mg/mL)LowAlternative stock if DMSO interferes with assay.[1][2]
Polar Protic Water / Saline Moderate (~50 mg/mL)High (Hydrolysis)Immediate use only (Injectables).[1][2] Degrades within hours at pH >7.[1][2]
Organic Acid Acetic Acid / Water High (>70 mg/mL)ModerateLyophilization (Acid stabilizes the mesylate groups).[1][2]
Ketones Acetone Low/ModerateLowRecrystallization / Purification.[1][2]
Non-Polar Hexane / EtherInsolubleN/AWashing precipitates (removing impurities).[1][2]
Part 2: Decision Logic (Workflow Visualization)

The following diagram illustrates the decision process for selecting a solvent system to prevent precipitation and degradation.

SolventSelectionStartStart: Solid D-Threitol-bis(mesylate)GoalWhat is the Application?Start->GoalStockLong-term Storage / StockGoal->StockLibraryInVivoIn Vivo / Animal StudyGoal->InVivoInjectionSynthesisSynthesis / PurificationGoal->SynthesisReactionDMSOUse Anhydrous DMSO(Store at -80°C)Stock->DMSOCoSolventCo-solvent System:10% DMSO + 40% PEG300+ 5% Tween 80 + 45% SalineInVivo->CoSolventAcetoneUse Acetone/Ethanol Mix(Avoid heat >40°C)Synthesis->AcetoneWarningCRITICAL: Hydrolysis RiskUse within 60 minsCoSolvent->Warning

Figure 1: Decision tree for solvent selection based on experimental application.[1] Green nodes indicate stable protocols; red nodes indicate high-risk steps requiring temperature control.[1][2]

Part 3: Validated Protocols
Protocol A: Preparation of High-Concentration Stock (In Vitro)

Objective: Create a stable 100 mM stock solution for cellular assays. Mechanism: DMSO solvates the polar sulfonate groups without providing protons for hydrolysis.[1][2]

  • Preparation: Dry DMSO over molecular sieves (3Å) for 24 hours to ensure it is anhydrous.

  • Weighing: Weigh D-Threitol-1,4-bis(methanesulfonate) rapidly. The powder is hygroscopic; moisture absorption will initiate degradation.[1][2]

  • Dissolution: Add anhydrous DMSO to achieve 100 mg/mL .

    • Note: If dissolution is slow, sonicate in short bursts (5 seconds) to avoid heating.[1][2]

  • Storage: Aliquot immediately into amber glass vials. Store at -80°C .

    • Stability:[1][3][4][5] Stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Formulation for Animal Injection (In Vivo)

Objective: Solubilize ~4 mg/mL in a biocompatible vehicle without precipitation. Mechanism: Stepwise addition prevents "shock" precipitation where the drug crashes out upon contact with the aqueous phase.[1][2]

Reagents:

  • Anhydrous DMSO[1]

  • PEG300 (Polyethylene glycol)[1]

  • Tween 80[1][4][5][6]

  • Sterile Saline (0.9% NaCl)[1]

Step-by-Step:

  • Dissolve: Dissolve pure compound in DMSO (10% of final volume). Ensure it is completely clear.

  • Stabilize: Add PEG300 (40% of final volume) to the DMSO solution. Vortex gently.

    • Why? PEG acts as an intermediate polarity bridge.[1][2]

  • Emulsify: Add Tween 80 (5% of final volume). Vortex.

  • Dilute: Slowly add warm (37°C) Saline (45% of final volume) dropwise while vortexing.

    • Critical: Adding cold saline rapidly will cause immediate precipitation.[1][2]

Part 4: Troubleshooting & FAQ

Q1: My solution turned cloudy immediately after adding water. Why? A: This is "oiling out" or precipitation.[1][2] The compound is hydrophobic enough that a sudden shift in polarity (from pure DMSO to Water) forces it out of solution.[2]

  • Fix: Use Protocol B (Stepwise addition). Never add water directly to the DMSO stock; always buffer with PEG or a surfactant first.[2]

Q2: Can I use Ethanol or Methanol as a solvent? A: Only with extreme caution.

  • Risk: Methanesulfonates are good leaving groups.[1][2] In primary alcohols (MeOH/EtOH), they can undergo solvolysis (nucleophilic attack by the alcohol oxygen), converting your drug into an ethyl/methyl ether impurity, especially if heated.[1]

  • Recommendation: Use Acetone or Acetonitrile for organic processing.[1][2] If you must use ethanol, keep it on ice.[1]

Q3: How do I remove the solvent if I use DMSO? A: DMSO is difficult to remove due to its high boiling point (189°C).[1][2]

  • Solution: For synthesis purification, do not use DMSO.[1][2] Use Acetone or Ethyl Acetate .[1][2] If you already have it in DMSO, you may need to perform a lyophilization (freeze-drying) cycle, though DMSO requires specialized freeze-dryers.[1][2]

Q4: Why does the pH drop over time in my aqueous solution? A: This indicates hydrolysis.[1][2]

  • Mechanism: Water attacks the sulfonate ester

    
     Threitol + Methanesulfonic Acid (MsOH).[1][2] The release of MsOH lowers the pH.
    
  • Action: If pH drops, the concentration of your active drug has decreased.[1] Discard the solution.

References
  • MedChemExpress (MCE). Treosulfan (NSC 39069) Solubility & Stability Data.[1][2][5] Retrieved from .[1][2]

  • Feit, P. W. (1964).[1][2] Syntheses of D- and L-Threitol 1,4-Bismethanesulfonates.[1][2] Journal of Medicinal Chemistry, 7(1), 14-17.[1] (Establishes synthesis and basic solubility parameters).

  • Google Patents. EP3856252A1: Solution comprising treosulfan.[1][2] (Detailed data on solubility in Acetic Acid/Water mixtures vs. pure water). Retrieved from .

  • TargetMol. Treosulfan Solubility and In Vivo Formulation Guide. Retrieved from .[1][2]

troubleshooting peak tailing in Treosulfan HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in Treosulfan HPLC Analysis Content Type: Technical Support Center Guide

Troubleshooting Guide: Peak Tailing & Asymmetry

Senior Application Scientist Note: Treosulfan (L-threitol-1,4-bismesylate) presents a unique chromatographic challenge. Unlike stable small molecules, Treosulfan is a pH-labile prodrug that spontaneously converts to mono- and diepoxides under physiological or alkaline conditions. In 90% of support cases, "peak tailing" in Treosulfan analysis is not a physical column issue, but a chemical stability issue occurring on-column or in the autosampler. This guide distinguishes between kinetic tailing (degradation) and thermodynamic tailing (silanol interactions).

Part 1: Diagnostic Workflow

Before adjusting your method, identify the root cause using this logic flow.

Treosulfan_Troubleshooting Start START: Observe Peak Tailing Check_pH Check Mobile Phase & Diluent pH Start->Check_pH Is_Acidic Is pH < 5.0? Check_pH->Is_Acidic Check_Col Check Column Type Is_Acidic->Check_Col Yes Action_pH ROOT CAUSE: On-Column Degradation Action: Acidify Mobile Phase to pH 4.5 Is_Acidic->Action_pH No (pH > 5) Is_Endcapped Is Column Base-Deactivated? Check_Col->Is_Endcapped Check_Load Check Mass Load Is_Endcapped->Check_Load Yes Action_Silanol ROOT CAUSE: Silanol Interaction Action: Switch to Hybrid/Endcapped C18 Is_Endcapped->Action_Silanol No (Active Silanols) Is_Overloaded Injected Mass > 50µg? Check_Load->Is_Overloaded Action_Overload ROOT CAUSE: Mass Overload Action: Dilute Sample or Reduce Vol. Is_Overloaded->Action_Overload Yes Action_Void ROOT CAUSE: Column Void/Frit Action: Reverse Flush or Replace Is_Overloaded->Action_Void No

Figure 1: Diagnostic logic for identifying the source of peak asymmetry in Treosulfan assays.

Part 2: Technical Q&A (Troubleshooting)
Q1: I am using a standard C18 column with water/methanol, but the Treosulfan peak is tailing significantly (Tailing Factor > 1.5). Why?

The Diagnosis: This is likely On-Column Degradation , not physical tailing. The Science: Treosulfan undergoes non-enzymatic intramolecular nucleophilic substitution to form (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (Monoepoxide) at pH > 5.[1][2]0. If your mobile phase is neutral (pH 7) or slightly alkaline, Treosulfan degrades as it travels through the column. The "tail" is actually a smear of degradation products eluting continuously. The Fix:

  • Buffer Control: You must use an acidic buffer. The recommended condition is Phosphate or Acetate buffer at pH 4.5 .

  • Protocol: Replace pure water with 20 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

  • Reference: Stability studies confirm Treosulfan is most stable at pH 4.5, with degradation accelerating rapidly at pH 7.4 [1, 2].

Q2: My mobile phase is acidic (pH 4.5), but I still see tailing. Could it be the column?

The Diagnosis: Secondary Silanol Interactions.[3] The Science: Treosulfan contains two methanesulfonate ester groups (mesylates). While the molecule is generally polar, these esters can interact with residual silanol groups (Si-OH) on the silica surface of older or non-endcapped C18 columns. The Fix:

  • Column Selection: Switch to a "Base-Deactivated" (BDS) or high-purity silica column with extensive endcapping.

  • Recommended Phases:

    • Phenomenex Luna C18(2) (High surface area, dense bonding) [3].

    • Waters XBridge (Hybrid particle, resistant to silanol activity).

  • Verification: Run a standard column wash (see Part 3) to remove adsorbed contaminants that might mimic silanol activity.

Q3: I am using Refractive Index (RI) detection. The peak is broad and tails, and the baseline is drifting.

The Diagnosis: Thermal Instability or Mass Overload. The Science:

  • RI Sensitivity: RI detectors are extremely sensitive to temperature fluctuations. Tailing can be a visual artifact of thermal drift.

  • Overload: Because Treosulfan lacks a strong UV chromophore (low UV absorbance), RI methods often require high sample concentrations (e.g., 1–10 mg/mL) to achieve sensitivity. This often exceeds the linear capacity of standard analytical columns (approx. 50–100 µg load), leading to "Shark Fin" peaks (fronting) or tailing. The Fix:

  • Temperature: Ensure the column oven and RI detector cell are synchronized (e.g., both at 35°C).

  • Load Check: Inject a 10x dilution. If the symmetry improves, you are overloading the column.

Q4: Can I use UV detection instead of RI to improve peak shape?

The Diagnosis: Yes, but with limitations. The Science: Treosulfan has weak UV absorbance, typically monitored at 210–220 nm (direct) or 254 nm (after derivatization).

  • Direct UV (Low Wavelength): Possible but susceptible to interference from buffer salts and solvents (cut-off limits).

  • Derivatization: For biological samples (plasma), Treosulfan is derivatized with sodium diethyldithiocarbamate (DDTC) to form a UV-absorbing complex [4, 5]. This eliminates tailing caused by the polar nature of the parent drug but adds procedural complexity.

Part 3: Validated Experimental Protocols
Protocol A: Optimized Mobile Phase Preparation (Direct Analysis)

Purpose: To ensure pH stability and suppress silanol ionization.

  • Reagent: Weigh 1.54 g of Ammonium Acetate (approx. 20 mM for 1L).

  • Dissolution: Dissolve in 950 mL of HPLC-grade water.

  • pH Adjustment: Titrate with Glacial Acetic Acid to pH 4.5 ± 0.1 .

    • Critical Step: Do not use mineral acids (HCl) as they can cause corrosion or alter selectivity.

  • Filtration: Filter through a 0.22 µm nylon membrane.

  • Mixing: Mix with Acetonitrile in a 90:10 (Buffer:ACN) ratio for isocratic elution (adjust organic ratio based on column retention).

Protocol B: Column Recovery Wash

Purpose: To remove adsorbed hydrolysis products (epoxides) causing peak tailing.

StepSolvent CompositionFlow RateDuration
195% Water / 5% Acetonitrile1.0 mL/min10 min
250% Water / 50% Acetonitrile1.0 mL/min15 min
3100% Acetonitrile1.0 mL/min20 min
450% Water / 50% Acetonitrile1.0 mL/min10 min
5Mobile Phase (Equilibration)1.0 mL/min30 min
Part 4: Data Summary & Troubleshooting Matrix
ObservationProbable CauseVerification TestCorrective Action
Split Peak Sample solvent pH mismatchInject sample dissolved in Mobile PhaseDissolve sample in pH 4.5 buffer
Tailing (T > 1.5) Silanol interactionsCompare with new C18 columnUse endcapped column (e.g., Luna C18(2))
Broad/Tailing On-column degradationCheck mobile phase pHAdjust Mobile Phase to pH 4.5
Fronting Mass OverloadInject 1/10th concentrationReduce injection volume or concentration
Drifting Baseline RI Temperature instabilityCheck oven/detector tempsEquilibrate detector for >2 hours
References
  • Główka, F. K., et al. (2012). "HPLC method for determination of biologically active epoxy-transformers of treosulfan in human plasma: pharmacokinetic application." Journal of Pharmaceutical and Biomedical Analysis.

  • El-Serafi, I., et al. (2019).[4] "Pre-formulation investigations for establishing a protocol for treosulfan handling and activation." Pharmaceutical Development and Technology.

  • European Patent Office. (2019). "Lyophilisate of Treosulfan - EP 4257122 A2." (Describes RP-HPLC using Luna C18(2) and pH control).

  • Nath, C. E., et al. (2016). "Development and Validation of a High Pressure Liquid Chromatography-UV Method for the Determination of Treosulfan... in Human Plasma." Journal of Chromatographic Science.

  • Medexus Pharma. (2021). "Treosulfan Product Monograph: Physicochemical Properties."

Sources

minimizing variability in D-Threitol-1,4-bis(methanesulfonate) cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers working with Treosulfan. It deviates from standard protocol templates to address the specific "prodrug" nature of the compound, which is the primary source of experimental variability.

Topic: Minimizing Variability in D-Threitol-1,4-bis(methanesulfonate) Cytotoxicity Assays Ticket ID: TREO-OPT-2024 Status: Resolved / Guide Published

The Core Challenge: "The Prodrug Clock"

Executive Summary for Researchers: Unlike direct alkylating agents (e.g., Busulfan, Cisplatin), Treosulfan is pharmacologically inactive in its native form. It does not require enzymatic activation (liver metabolism) but instead undergoes a pH- and temperature-dependent non-enzymatic conversion (cyclization) into its active epoxide metabolites.[1][2]

The Source of Variability: The moment Treosulfan is dissolved in a physiological buffer (pH 7.4, >20°C), a "chemical clock" starts. The compound converts first to a mono-epoxide ((S,S)-EBDM) and then to a di-epoxide ((S,S)-DEB).[1][3][4][5][6][7]

  • If you treat cells immediately: They are exposed to a gradient of prodrug

    
     active metabolite over time.
    
  • If you let the stock sit for 2 hours: The concentration of active epoxides changes entirely before the cells see it.

Your assay variability is likely not biological; it is kinetic.

Mechanism & Kinetics (The "Why")

To control the assay, you must visualize the activation cascade. Treosulfan activation is an intramolecular nucleophilic substitution.

Diagram 1: The Treosulfan Activation Cascade

This diagram illustrates the non-enzymatic conversion dependent on environmental conditions.

Treosulfan_Activation Treo Treosulfan (Prodrug, Inactive) Cond Physiological Conditions pH 7.4, 37°C Treo->Cond Dissolution Acid Acidic Conditions (pH < 5.0) Treo->Acid Mono (S,S)-EBDM (Mono-epoxide) Active Alkylator Cond->Mono First Cyclization (t½ ~2.2h) Di (S,S)-DEB (Di-epoxide) Highly Active Crosslinker Mono->Di Second Cyclization DNA DNA Interstrand Crosslinks Mono->DNA Alkylation Di->DNA Alkylation Stable Stable / No Activation Acid->Stable Inhibits Cyclization

Caption: Treosulfan requires pH 7.4 and 37°C to convert to active epoxides.[1][2] Low pH (<5.[1][8]0) halts this process, preserving the prodrug.

Critical Protocol: Stock Preparation & Handling

The Golden Rule: Never store Treosulfan stock solutions in physiological buffers (PBS/Media).

Stability Data Reference Table
Solvent / ConditionpHStability (Active Prodrug)Recommendation
Milli-Q Water (Pure)~5.5 - 6.0High (>7 days at 25°C)Recommended for Stock
PBS / Cell Media 7.4Low (t½ ~2 hours at 37°C)Immediate Use Only
Acidified Buffer (Citrate)4.5Very High (Stable)Best for Bio-banking
Alkaline Solution >8.0Rapid DegradationAvoid
Step-by-Step Preparation Protocol

Objective: Prepare a stock that remains 100% prodrug until the exact moment of cell treatment.

  • Weighing: Weigh Treosulfan powder into a sterile microcentrifuge tube.

  • Solvent Choice: Dissolve only in sterile Milli-Q water .

    • Why? Milli-Q water is unbuffered and typically slightly acidic (pH ~5.5–6.0) due to dissolved CO2. This naturally inhibits the epoxide conversion.

    • Do NOT use: DMSO (unnecessary, Treosulfan is water-soluble) or PBS (pH 7.4 triggers activation).

  • Timing: Prepare this stock immediately before use.

    • Self-Validation: If your stock turns cloudy or precipitates, it may be due to impurities or extreme concentration; Treosulfan should be clear.

  • Dilution: Dilute the stock directly into the cell culture media already on the cells or into a master mix that is applied within 5 minutes.

Troubleshooting Guide (FAQ)

Q1: My IC50 values shift significantly between experiments. Why?

A: This is likely "pH Drift" or "Timing Drift."

  • pH Drift: If your incubator CO2 fluctuates or if plates sit outside the incubator for long periods during dosing, the media pH changes. Basic pH (>7.5) accelerates Treosulfan activation, making it "more potent" faster.

  • Timing Drift: If Experiment A had a 15-minute gap between dissolving drug and treating cells, and Experiment B had a 45-minute gap, Experiment B cells received a higher initial load of active mono-epoxide, not prodrug.

  • Fix: Standardize the "Time-to-Well" (e.g., strictly <10 minutes from dissolution to treatment).

Q2: Should I pre-incubate the drug in media before adding to cells?

A: It depends on your scientific question.

  • Scenario A (Clinical Mimicry): NO. Add fresh prodrug. This mimics the patient receiving an IV infusion where conversion happens systemically.

  • Scenario B (Mechanistic Study): YES. If you specifically want to test the toxicity of the epoxides without the kinetic delay, incubate Treosulfan in media (pH 7.4, 37°C) for 24 hours before adding to cells. This ensures 100% conversion to active metabolites.

Q3: Can I freeze the stock solution?

A: Generally, NO. While aqueous solutions are stable for days at 4°C, freezing/thawing can alter pH or cause precipitation. Given the low cost and high solubility, fresh preparation is the only way to guarantee 100% prodrug starting material.

Experimental Workflow: Minimizing Error

This workflow uses a "Just-in-Time" approach to standardize the activation window.

Diagram 2: Optimized Assay Workflow

This decision tree ensures the researcher selects the correct method for their specific goal.

Assay_Workflow Start Start: Weigh Treosulfan Powder Dissolve Dissolve in Milli-Q Water (pH ~5.5, Stable) Start->Dissolve Decision Experimental Goal? Dissolve->Decision PathA Clinical Mimicry (Standard) Decision->PathA PathB Active Metabolite Study (Mechanistic) Decision->PathB StepA1 Dilute directly into Media (pH 7.4) PathA->StepA1 StepB1 Incubate in Media 24h @ 37°C PathB->StepB1 StepA2 IMMEDIATE application to cells (<10 mins) StepA1->StepA2 Readout Readout (72-96h) Clonogenic or CTG StepA2->Readout StepB2 Apply to cells (Contains 100% Epoxides) StepB1->StepB2 StepB2->Readout

Caption: Choose "Clinical Mimicry" for IC50 determination. Use "Active Metabolite" only to study direct alkylation mechanics.

References

  • Romański, M., et al. (2018). "Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients...". Clinical Pharmacokinetics.

    • Relevance: Defines the pH-dependent non-enzymatic conversion mechanism and half-life.[2]

  • El-Serafi, I., et al. (2019).[1] "Pre-formulation investigations for establishing a protocol for treosulfan handling and activation". Pharmaceutical Development and Technology.

    • Relevance: Provides the stability data in Milli-Q vs.
  • Medac GmbH. (2022). "Summary of Product Characteristics: Treosulfan". European Medicines Agency.

    • Relevance: Official confirmation of solubility and lack of protein binding.
  • Hartley, J. A., et al. (1999).[1] "DNA alkylation and interstrand cross-linking by treosulfan". British Journal of Cancer.

    • Relevance: Establishes the molecular mechanism (interstrand crosslinking)

Sources

resolving crystallization issues in high-concentration Treosulfan solutions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Crystallization & Stability Issues in Treosulfan Reconstitution

Introduction

Welcome to the technical support hub for Treosulfan handling. If you are accessing this guide, you are likely facing a critical bottleneck: crystallization during the reconstitution of high-concentration (50 mg/mL) stock solutions.

Treosulfan (L-threitol-1,4-di-methanesulfonate) presents a unique physicochemical paradox. Unlike many lyophilized biologics that require refrigeration to prevent degradation, Treosulfan high-concentration solutions are thermodynamically unstable at low temperatures. Simultaneously, they are chemically unstable (hydrolysis) at high temperatures.

This guide provides the "Goldilocks Protocol" —a narrow operational window (25°C–30°C) required to maintain the drug in a dissolved state without triggering premature activation into its epoxide metabolites.

Module 1: The Thermodynamics of Instability

To troubleshoot effectively, you must understand the mechanism of failure. Treosulfan is a prodrug that activates via a pH- and temperature-dependent intramolecular nucleophilic substitution to form mono- and diepoxides [1].

The Solubility-Stability Trade-off

The challenge lies in the opposing forces of Solubility and Chemical Stability .

  • Low Temperature (<20°C): Solubility decreases drastically. At 50 mg/mL, the solution becomes supersaturated, leading to rapid crystallization or "caking."

  • High Temperature (>30°C): Solubility improves, but the rate of hydrolysis (activation) accelerates exponentially, reducing the active pharmaceutical ingredient (API) potency [2].

Visualizing the Operational Window:

Treosulfan_Thermodynamics Temp_Low Low Temp (<20°C) Risk_Cryst Risk: Crystallization / Precipitation (Thermodynamic Instability) Temp_Low->Risk_Cryst Decreased Solubility Temp_Opt Optimal Zone (25°C - 30°C) Outcome_Success Stable 50 mg/mL Solution Temp_Opt->Outcome_Success Solubility > 50mg/mL Hydrolysis Minimized Temp_High High Temp (>30°C) Risk_Hydro Risk: Hydrolysis / Degradation (Chemical Instability) Temp_High->Risk_Hydro Accelerated Activation Risk_Cryst->Outcome_Success Reversible via Warming Risk_Hydro->Outcome_Success Irreversible

Figure 1: The "Goldilocks Zone" for Treosulfan preparation. Note that while crystallization is often reversible, hydrolysis is not.

Module 2: The Self-Validating Reconstitution Protocol

Standard: 50 mg/mL Concentration (e.g., 5 g powder in 100 mL solvent).[1][2] Solvent: 0.45% NaCl (Sodium Chloride) is the manufacturer-preferred solvent to balance tonicity and solubility [3].

Step-by-Step Methodology
StepActionThe "Why" (Scientific Rationale)
1 Pre-warm Solvent CRITICAL: Warm the 0.45% NaCl solvent to 25°C–30°C using a water bath.[2] Do not rely on room temperature, which can fluctuate.
2 Powder Release Shake the powder vial before adding liquid to detach powder from the glass walls. Prevents "caking" where wetted powder clumps and refuses to dissolve due to low surface area.
3 Solvent Addition Add the pre-warmed solvent to the Treosulfan powder.
4 Dissolution Shake vigorously. If caking occurs, shake harder.[2] Mechanical energy is required to overcome the lattice energy of the crystal structures.
5 Validation Inspect for the Tyndall Effect . Shine a light through the vial. If a beam is visible, micro-crystals remain. Solution must be perfectly clear.
6 Dilution Immediately dilute into the final infusion bag (e.g., 0.9% NaCl). Dilution lowers the concentration below the saturation point, stabilizing the solution physically.

Module 3: Troubleshooting & FAQs

Q1: I see a white precipitate immediately after adding the solvent. Is the batch ruined?

Answer: Not necessarily.

  • Diagnosis: This is likely Nucleation caused by "shocking" the powder with cold solvent (below 20°C).

  • Remedy: You can warm the vial in your hands or a water bath up to 30°C (strictly no higher) and shake vigorously.[2] The crystals should redissolve.

  • Warning: If the precipitate does not dissolve after warming to 30°C, or if the solution has been sitting for >1 hour, discard it . Irreversible degradation products may have formed nuclei that will not dissolve [4].

Q2: Can I store the reconstituted stock solution (50 mg/mL) in the fridge overnight?

Answer: ABSOLUTELY NOT.

  • Mechanism: Refrigeration (4°C) drastically lowers the solubility product (

    
    ) of Treosulfan. At 50 mg/mL, the drug will crash out of solution almost immediately.
    
  • Protocol: Reconstituted solutions must be kept at 25°C and used within the manufacturer's specified window (typically immediate use is recommended for microbiological safety, though chemical stability lasts approx. 24 hours) [3].

Q3: Why use 0.45% NaCl instead of Water for Injection (WFI)?

Answer: While Treosulfan is soluble in WFI, Medac (the manufacturer) specifies 0.45% NaCl for the reconstitution step to optimize the tonicity for the subsequent high-volume infusion.

  • Note: Treosulfan is an alkylating agent.[3][4][5][6] Using incorrect ionic strength solvents can affect the hydrolysis kinetics, although pH is the primary driver [5].

Q4: The solution is clear, but I see "schlieren" (wavy lines) when I mix it.

Answer: This is normal during the dissolution process.

  • Cause: It indicates a density gradient between the dissolved drug and the solvent.

  • Action: Continue shaking until the refractive index is uniform throughout the vial.

Module 4: Decision Matrix (Workflow)

Use this logic flow to determine the safety of your preparation.

Treosulfan_Workflow Start Start Reconstitution (5g Powder) Check_Temp Is Solvent 25°C - 30°C? Start->Check_Temp Warm_Solvent Warm Solvent to 30°C Check_Temp->Warm_Solvent No (<25°C) Add_Shake Add Solvent & Shake Vigorously Check_Temp->Add_Shake Yes Warm_Solvent->Check_Temp Inspect Visual Inspection (Clear?) Add_Shake->Inspect Precipitate Precipitate/Cake Visible Inspect->Precipitate No Success Clear Solution (Proceed to Dilution) Inspect->Success Yes Remedy_Warm Warm Vial to 30°C & Reshake Precipitate->Remedy_Warm Fail DISCARD (Do not infuse) Precipitate->Fail If fails to dissolve after warming Remedy_Warm->Inspect

Figure 2: Troubleshooting workflow for Treosulfan reconstitution.

References

  • Romański, M., et al. (2018). "Kinetic and Mechanistic Study of the pH-Dependent Activation of Prodrug Treosulfan." Journal of Pharmaceutical Sciences.

  • Glowka, F.K., et al. (2015).[7] "Activation of Prodrug Treosulfan at pH 7.4 and 37°C Accompanied by Hydrolysis of Its Active Epoxides." Journal of Pharmaceutical Sciences.

  • European Medicines Agency (EMA). (2019). "Trecondi (Treosulfan): Assessment Report."[8][9][10] EMA/CHMP/Procedure No 004751.

  • Medac GmbH. (2021). "Trecondyv (Treosulfan) Product Monograph & Reconstitution Guidelines."

  • Baumann, F., et al. (2018). "Pre-formulation investigations for establishing a protocol for treosulfan handling and activation." Drug Development and Industrial Pharmacy.

Sources

strategies to enhance D-Threitol-1,4-bis(methanesulfonate) bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Treosulfan Stability & Pharmacokinetics

  • Subject: Strategies to Enhance D-Threitol-1,4-bis(methanesulfonate) (Treosulfan) Stability and Effective Bioavailability

  • Reference ID: TS-TREO-2024-V1

Introduction: The Bioavailability Paradox

User Query: "How do I increase the bioavailability of Treosulfan?"

Technical Insight: Treosulfan presents a unique pharmacokinetic challenge. As a prodrug administered primarily via High-Dose Intravenous (IV) infusion, its absolute bioavailability is technically 100%. However, its effective bioavailability —the amount of active diepoxide reaching the target DNA—is strictly governed by hydrolytic stability and conversion kinetics .

Treosulfan is chemically unstable at physiological pH.[1] It undergoes pH- and temperature-dependent non-enzymatic cyclization to form two active epoxides:[1][2][3][4]

  • (S,S-EBDM): Mono-epoxide intermediate.[2][3][5][6]

  • (S,S-DEB): Di-epoxide (L-diepoxybutane) – The ultimate DNA-alkylating agent.

The Core Problem: If conversion occurs too early (in the infusion bag or bloodstream) or too late (after renal excretion), therapeutic efficacy is lost. Therefore, "enhancing bioavailability" for Treosulfan effectively means controlling stability to ensure the prodrug converts in vivo rather than ex vivo, and optimizing exposure (AUC) against inter-patient variability.

Module 1: Formulation & Handling (Ex Vivo Stability)

Objective: Prevent premature hydrolysis before administration.

Mechanism of Instability

Treosulfan conversion is base-catalyzed.

  • pH > 7.0: Rapid conversion to epoxides (active but toxic/unstable).

  • pH < 5.0: Conversion is effectively halted.[1]

Protocol: Reconstitution & Storage
  • Solvent Choice: Use 0.45% NaCl or Water for Injection (WFI) .

    • Critical Warning:NEVER use Sodium Bicarbonate or buffered solutions. The alkaline pH will trigger immediate conversion, reducing the dose of the prodrug and increasing the risk of immediate injection site toxicity.

  • Temperature Control:

    • Reconstituted solution is stable for 24-48 hours at 25°C (if pH is correct).

    • Best Practice: Administer immediately. If storage is required, ensure the solution remains clear. Any precipitation indicates degradation or saturation issues.

Data: pH-Dependent Half-Life (In Vitro at 37°C)

pH ConditionHalf-Life (

)
Status
pH 2.0 - 4.5 > 100 hoursStable (Ideal for analysis/storage)
pH 7.4 ~ 1.8 - 2.2 hoursActive Conversion (Physiological)
pH 8.5+ < 30 minsRapid Degradation (Avoid!)

Module 2: Pharmacokinetic Optimization (In Vivo Strategy)

Objective: Manage inter-patient variability to ensure target exposure (AUC).

The Renal Clearance Factor

Treosulfan is eliminated via two competing pathways:

  • Spontaneous Conversion: To active epoxides (Desirable).

  • Renal Excretion: Unchanged prodrug excreted in urine (Loss of Bioavailability).

  • Clinical Implication: Approximately 60% of the dose is excreted unchanged. Patients with high glomerular filtration rates (GFR) clear the prodrug before it can convert to the active epoxide, effectively reducing bioavailability.

  • Strategy: Dosage must be adjusted based on Body Surface Area (BSA) and renal function.

Therapeutic Drug Monitoring (TDM)

Due to high inter-individual variability (up to 30-fold variation in AUC), TDM is the only reliable method to ensure "effective" bioavailability.

Workflow: Limited Sampling Strategy

  • Dose 1: Administer standard dose (e.g., 10-14 g/m²).

  • Sampling: Collect plasma at 1, 2, 4, and 6 hours post-infusion.

  • Analysis: Calculate AUC.

  • Adjustment: Modify Dose 2 and 3 to target AUC of ~1650 mg*h/L (Pediatric/Adult targets vary).

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "My HPLC recovery is low/inconsistent."

Root Cause: The drug is converting to epoxides inside the autosampler or during extraction.

Protocol: Sample Stabilization for Bioanalysis

To measure Treosulfan bioavailability accurately, you must "freeze" the conversion chemistry immediately upon blood draw.

Step-by-Step Stabilization Guide:

  • Collection: Draw blood into EDTA tubes.

  • Acidification (CRITICAL): Immediately mix plasma with Citrate Buffer (pH 4.5) or 0.35M Citric Acid .

    • Ratio: 1:1 or 1:10 (Acid:Plasma) depending on buffer strength.

    • Target: Final sample pH must be < 5.0.[7]

  • Temperature: Centrifuge at 4°C. Store at -80°C.

  • Autosampler: Maintain autosampler temperature at 4°C .

Visualizing the Pathway & Logic

Diagram 1: The Activation & Degradation Pathway

Understanding where bioavailability is lost.

Treosulfan_Activation Prodrug Treosulfan (Prodrug) Mono Mono-Epoxide (S,S-EBDM) Prodrug->Mono pH > 7.4 37°C Renal Renal Excretion (Unchanged Drug) Prodrug->Renal ~60% Loss (Competes with Activation) DiEpoxy Di-Epoxide (S,S-DEB) ACTIVE AGENT Mono->DiEpoxy Spontaneous DNA DNA Alkylation (Therapeutic Effect) DiEpoxy->DNA Cross-linking

Caption: Treosulfan activation is a race between spontaneous pH-dependent conversion (activation) and renal excretion (loss).[6]

Diagram 2: Troubleshooting Low Recovery/Bioavailability

Decision tree for experimental troubleshooting.

Troubleshooting Start Issue: Low Treosulfan Recovery/AUC Check_pH Check Sample/Formulation pH Start->Check_pH Is_Alkaline Is pH > 7.0? Check_pH->Is_Alkaline Is_Acidic Is pH < 5.0? Check_pH->Is_Acidic Action_Acidify Cause: Premature Hydrolysis Fix: Acidify with Citrate Buffer Is_Alkaline->Action_Acidify Yes Check_Renal Check Subject Renal Function Is_Acidic->Check_Renal High_GFR High GFR/Clearance? Check_Renal->High_GFR Action_Dose Cause: Rapid Excretion Fix: Increase Dose / TDM High_GFR->Action_Dose Yes Action_Tech Cause: Analytical Error Fix: Check Autosampler Temp (4°C) High_GFR->Action_Tech No

Caption: Diagnostic flow for identifying the source of low Treosulfan recovery in clinical or experimental settings.

Research Frontiers: Enhancing Bioavailability

While standard practice relies on pH control, current research explores advanced delivery systems to improve the "effective" bioavailability by protecting the prodrug until it reaches the tumor microenvironment.

  • Supramolecular Complexation:

    • Strategy: Use of sugar cryptands or cyclodextrins.

    • Mechanism:[7][8] Encapsulating Treosulfan in a host-guest complex can sterically hinder the nucleophilic attack that triggers epoxide formation, effectively "shielding" the drug until release.

  • Liposomal Formulation:

    • Strategy: Encapsulation in pH-sensitive liposomes.[7]

    • Benefit: Protects the prodrug from blood pH (7.4) and potentially releases it in the slightly more acidic tumor microenvironment, or simply extends circulation time to allow for more conversion.

FAQ: Quick Troubleshooting

Q: Can I mix Treosulfan with other drugs in the same infusion bag? A: No. Treosulfan is highly reactive. Admixtures can alter pH or lead to cross-reactivity. Administer via a dedicated line.

Q: Why is my standard curve non-linear? A: Likely degradation during the run. Ensure your autosampler is at 4°C and your mobile phase is slightly acidic (if compatible with your column).

Q: Does oral administration work? A: It is possible but highly variable due to gastric pH fluctuations and first-pass effects. IV is the standard for conditioning to ensure predictable AUC.

References

  • Romanski, M., et al. (2018).[2][3] Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation.[9] Clinical Pharmacokinetics.[3][5][8] Link

  • Glowka, F.K., et al. (2013).[1][7][10] Activation of prodrug treosulfan at pH 7.4 and 37°C accompanied by hydrolysis of its active epoxides.[1][3] Journal of Pharmaceutical Sciences.[3] Link

  • Ten Brink, M.H., et al. (2014).[7][10] Stability of treosulfan in human plasma and urine.[1][7][10] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Medac GmbH. (2021). Trecondyv (Treosulfan) Product Monograph. European Medicines Agency. Link

Sources

Technical Support Center: Identifying Impurities in Commercial D-Threitol-1,4-bis(methanesulfonate) Batches

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for D-Threitol-1,4-bis(methanesulfonate). This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential impurities in commercial batches of this critical reagent. As an alkylating agent used in pharmaceutical research and as a precursor for active pharmaceutical ingredients like Treosulfan, ensuring its purity is paramount for the validity and safety of your experiments.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in scientific integrity, combining technical accuracy with practical, field-proven insights to ensure your work is built on a foundation of quality.

Understanding the Landscape of Impurities

Impurities in D-Threitol-1,4-bis(methanesulfonate) can arise from several sources throughout the manufacturing process and shelf-life of the product. A thorough understanding of these sources is the first step in effective impurity profiling.

Workflow for Impurity Identification and Mitigation

Caption: A logical workflow for identifying and mitigating impurities in D-Threitol-1,4-bis(methanesulfonate).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the use of D-Threitol-1,4-bis(methanesulfonate) in a laboratory setting.

Q1: My reaction is yielding unexpected byproducts, or the yield is significantly lower than expected. Could impurities in my D-Threitol-1,4-bis(methanesulfonate) be the cause?

A1: Absolutely. The purity of your starting material is critical. Several classes of impurities could be present in a commercial batch and lead to aberrant reaction outcomes. These can be broadly categorized as:

  • Process-Related Impurities: These are substances introduced or created during the synthesis of D-Threitol-1,4-bis(methanesulfonate).

  • Degradation Products: These arise from the decomposition of the desired compound during storage.

To investigate this, we recommend a systematic approach:

  • Review the Certificate of Analysis (CoA): Check the specified purity and the analytical method used. Note any unspecified impurities.

  • Perform a preliminary analysis: A simple Thin Layer Chromatography (TLC) or a High-Performance Liquid Chromatography (HPLC) run of your starting material can reveal the presence of multiple components.

  • Consider the synthetic route: The most common synthesis involves the reaction of D-Threitol with methanesulfonyl chloride in the presence of a base.[1] Potential impurities from this process are detailed in the subsequent questions.

Q2: What are the most likely process-related impurities I should be aware of?

A2: Based on the typical synthesis, the following process-related impurities are plausible:

  • Unreacted Starting Materials:

    • D-Threitol: Incomplete reaction will leave residual D-Threitol. While generally considered to have low toxicity, its presence can affect reaction stoichiometry and yield.[2]

    • Methanesulfonyl Chloride: A highly reactive and corrosive reagent.[3] Residual amounts can lead to unwanted side reactions with your substrate or solvent. Commercial grades of methanesulfonyl chloride can themselves contain impurities like dimethyl disulfide.[4]

  • Partially-Mesylated Intermediates:

    • D-Threitol-1-monomethanesulfonate and D-Threitol-4-monomethanesulfonate: These are formed if the mesylation reaction is incomplete. Their presence can lead to a mixture of products in your subsequent reaction steps.

  • Byproducts from Side Reactions:

    • Cyclic Ethers (e.g., Anhydro-threitol derivatives): Intramolecular cyclization of a partially mesylated threitol can occur, especially under basic conditions, leading to the formation of cyclic ethers.[1]

    • Chlorinated Impurities: If the reaction is not carefully controlled, chloride ions from methanesulfonyl chloride can act as nucleophiles, leading to the formation of chlorinated byproducts.[1]

Q3: My D-Threitol-1,4-bis(methanesulfonate) has been stored for a while. What degradation products should I be concerned about?

A3: D-Threitol-1,4-bis(methanesulfonate) can degrade over time, particularly if not stored under optimal conditions (cool, dry, and protected from light). Key degradation pathways include:

  • Hydrolysis: The methanesulfonate ester groups are susceptible to hydrolysis, which would regenerate D-Threitol and methanesulfonic acid. The rate of hydrolysis is dependent on pH and temperature.

  • Epoxide Formation: Under physiological or slightly basic conditions, D-Threitol-1,4-bis(methanesulfonate) can undergo intramolecular cyclization to form mono- and di-epoxides.[3] These epoxides are reactive alkylating agents and are considered active metabolites of the related drug, Treosulfan.[3] Their presence as impurities can significantly impact biological experiments.

Q4: I've heard that sulfonate esters can be genotoxic. Is this a concern for impurities in D-Threitol-1,4-bis(methanesulfonate)?

A4: Yes, this is a significant concern and a primary reason for stringent impurity control. Sulfonate esters are a class of compounds recognized as potentially genotoxic impurities (PGIs).[5][6] Their ability to alkylate DNA can lead to mutations and potentially carcinogenesis.[7]

The primary genotoxic impurities of concern in this context are not typically from the D-Threitol backbone itself, but rather from the reaction of the mesylating agent or methanesulfonic acid (a potential hydrolysis product) with residual alcohols used as solvents during manufacturing or purification (e.g., methanol, ethanol, isopropanol).[5] This can lead to the formation of highly potent genotoxic impurities such as:

  • Methyl methanesulfonate (MMS)

  • Ethyl methanesulfonate (EMS)

  • Isopropyl methanesulfonate (IMS)

Regulatory bodies like the FDA and EMA have strict limits on the presence of such impurities in active pharmaceutical ingredients, often guided by the Threshold of Toxicological Concern (TTC) concept.[5]

Q5: How can I definitively identify an unknown impurity in my batch?

A5: A multi-step analytical approach is necessary for the conclusive identification of an unknown impurity.

Impurity Identification Workflow

Caption: A typical analytical workflow for the identification and characterization of unknown impurities.

A detailed protocol for a stability-indicating UPLC method is provided in the following section.

Experimental Protocol: UPLC Method for Impurity Profiling

This protocol is adapted from established methods for the analysis of Treosulfan and its related substances and is suitable for the quantitative determination of impurities in D-Threitol-1,4-bis(methanesulfonate).

Objective: To develop and validate a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of D-Threitol-1,4-bis(methanesulfonate) and its potential impurities.

Materials and Reagents:

  • D-Threitol-1,4-bis(methanesulfonate) reference standard and test samples

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (ultrapure, 18.2 MΩ·cm)

Instrumentation:

  • Waters Acquity UPLC system or equivalent, equipped with a photodiode array (PDA) detector.

  • Mass spectrometer (optional, for peak identification).

Chromatographic Conditions:

ParameterRecommended Setting
Column Waters Acquity UPLC BEH Shield RP18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Isocratic: 40:60 (v/v) Acetonitrile : 10 mM Ammonium Acetate in water (pH adjusted to 2.5 with formic acid)
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 1 µL
Detection 210 nm

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the D-Threitol-1,4-bis(methanesulfonate) reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Analysis: Inject the standard and sample solutions into the UPLC system.

  • Data Analysis:

    • Identify the principal peak corresponding to D-Threitol-1,4-bis(methanesulfonate).

    • Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main peak.

    • For unknown peaks, further investigation using LC-MS/MS is recommended for structural elucidation.

Forced Degradation Studies (for method validation):

To ensure the method is stability-indicating, forced degradation studies should be performed on the D-Threitol-1,4-bis(methanesulfonate) reference standard. This involves subjecting the material to various stress conditions to generate potential degradation products.

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 1 hour
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Dry heat at 105 °C for 48 hours
Photolytic Degradation Exposure to UV light (254 nm) for 24 hours

Analyze the stressed samples using the developed UPLC method to ensure that all degradation products are well-resolved from the parent peak and from each other.

Conclusion

The identification and control of impurities in D-Threitol-1,4-bis(methanesulfonate) are crucial for ensuring the reliability and safety of research and drug development activities. By understanding the potential sources of impurities and employing robust analytical techniques, researchers can confidently assess the quality of their starting materials. This guide provides a framework for troubleshooting common issues and a validated method for impurity profiling. For further assistance, please do not hesitate to contact our technical support team.

References

  • [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals]. (2018). Yao Xue Xue Bao, 53(10), 1637-1646. [Link]

  • Snodin, D. J. (2010). Sulfonate Esters - How Real is the Risk? Pharmaceutical Technology, 34(6), 58-64.
  • Glowka, E., et al. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives. Clinical Pharmacokinetics, 57(10), 1255-1271.
  • HoriazonChemical. (n.d.). Methanesulfonyl chloride (MSC) Supplier | CAS 124-63-0 | Bulk & OEM. Retrieved from [Link]

  • European Medicines Agency. (2007). Guideline on the Limits of Genotoxic Impurities. CPMP/SWP/5199/02.
  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007.
  • Shilpa Chemspec International Pvt. Ltd. (n.d.). Methane Sulfonyl Chloride. Retrieved from [Link]

  • BenchChem. (2025).
  • Wang, Y., et al. (2025). Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener. Foods, 14(15), 2985.
  • Caming Pharmaceutical Ltd. (n.d.). Methane sulfonyl chloride CAS 124-63-0. Retrieved from [Link]

  • Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195-3196.
  • Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Si, P., et al. (2019). Efficient D-threitol production by an engineered strain of Yarrowia lipolytica overexpressing xylitol dehydrogenase gene from Scheffersomyces stipitis. Biochemical Engineering Journal, 148, 107-114.
  • Wikipedia. (n.d.). Threitol. Retrieved from [Link]

  • Matin, M. M., et al. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[4][5]oxazepanes. Journal of the Bangladesh Chemical Society, 21(2), 179-183.

  • Kim, H., & Oh, K. (2025). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry.
  • Bindoli, A., et al. (1992). Biochemical and toxicological properties of the oxidation products of catecholamines. Free Radical Biology and Medicine, 13(4), 391-405.
  • Ryan, E., et al. (2015). Phytosterol Oxidation Products: Their Formation, Occurrence, and Biological Effects. Comprehensive Reviews in Food Science and Food Safety, 14(3), 291-306.
  • Totzke, J., et al. (2017). Formation of potentially toxic carbonyls during oxidation of triolein in the presence of alimentary antioxidants. European Food Research and Technology, 243(10), 1791-1799.

Sources

Validation & Comparative

Comparative Technical Guide: D-Threitol-1,4-bis(methanesulfonate) vs. Busulfan

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Threitol-1,4-bis(methanesulfonate) [Treosulfan] vs. Busulfan Safety Profile Comparison Content Type: Technical Comparison Guide

Executive Summary: The Shift in Alkylating Strategy

For decades, Busulfan has served as the backbone of myeloablative conditioning (MAC) for hematopoietic stem cell transplantation (HSCT). However, its narrow therapeutic index and reliance on hepatic glutathione conjugation create a high risk of veno-occlusive disease (VOD/SOS) and neurotoxicity.

D-Threitol-1,4-bis(methanesulfonate) —commercially known as Treosulfan —represents a structural evolution. While often categorized similarly, it functions as a prodrug with a distinct, non-enzymatic activation mechanism.[1][2] This fundamental chemical divergence decouples its potent antineoplastic activity from the glutathione-depleting toxicity characteristic of Busulfan.

Verdict: Clinical data indicates Treosulfan offers a superior safety profile with reduced hepatotoxicity and neurotoxicity while maintaining non-inferior (and in some cohorts, superior) overall survival compared to Busulfan.

Mechanistic Divergence: The Root of Safety Differences

The safety disparity between these two agents is not dosage-dependent but mechanism-dependent .

Activation and Metabolism
  • Busulfan: An active alkylating agent that requires hepatic metabolism via Glutathione S-Transferase (GST). This process consumes cellular glutathione (GSH) reserves.

  • Treosulfan: A prodrug.[2][3] Under physiological conditions (pH 7.4, 37°C), it undergoes spontaneous, non-enzymatic intramolecular nucleophilic substitution to form active mono- and diepoxide derivatives.

Critical Safety Implication: Because Treosulfan activation does not require GST, it preserves hepatic glutathione levels, significantly reducing the oxidative stress responsible for sinusoidal obstruction syndrome (SOS).

Pathway Visualization

The following diagram illustrates the metabolic bifurcation that dictates the toxicity profiles.

MetabolicDivergence Busulfan Busulfan (Active Agent) Liver Hepatic Metabolism (GST Enzymes) Busulfan->Liver Treo D-Threitol-1,4-bis(methanesulfonate) (Prodrug) NonEnz Non-Enzymatic Conversion (pH 7.4, 37°C) Treo->NonEnz GSH Glutathione (GSH) Consumption Liver->GSH Requires DNA DNA Alkylation (Myeloablation) Liver->DNA Metabolites Tox Oxidative Stress & Hepatotoxicity (VOD/SOS) GSH->Tox Depletion Causes Epoxides Active Epoxides (Mono- & Diepoxybutane) NonEnz->Epoxides Spontaneous Epoxides->DNA

Figure 1: Metabolic pathways comparison. Busulfan's reliance on GST leads to GSH depletion and liver toxicity, whereas Treosulfan's spontaneous activation bypasses this pathway.

Safety Profile Analysis

Hepatotoxicity (VOD/SOS)

Veno-occlusive disease is the dose-limiting toxicity for Busulfan.

  • Busulfan: Incidence ranges from 10–20% in MAC regimens. Requires strict therapeutic drug monitoring (TDM) to keep AUC within a narrow window (typically 900–1500 µMol*min).

  • Treosulfan: Incidence is consistently lower (<3% in major trials like MC-FludT.14/L). The lack of GSH interaction allows for high-dose intensity without proportional liver damage.

Neurotoxicity[1][4]
  • Busulfan: Lipophilic nature allows it to cross the Blood-Brain Barrier (BBB) easily, necessitating prophylactic anticonvulsants (e.g., phenytoin or levetiracetam).

  • Treosulfan: Hydrophilic prodrug with limited BBB penetration. Seizure prophylaxis is generally not required , reducing drug-drug interaction burdens.

Comparative Data Summary
ParameterBusulfan (IV)Treosulfan
Activation Enzymatic (GST-dependent)Non-enzymatic (pH/Temp dependent)
VOD/SOS Risk High (10–20%)Low (< 3%)
Seizure Risk High (Prophylaxis mandatory)Low (Prophylaxis rarely needed)
Mucositis Grade 3-4 commonGrade 3-4 common (comparable)
PK Variability High (requires TDM)Low (Linear PK)
Elimination Hepatic + RenalRenal (approx. 40% unchanged)

Experimental Protocols

To validate these profiles in a research setting, distinct handling is required. Treosulfan's instability ex vivo is a common source of experimental error.

Protocol: Validating In Vitro Cytotoxicity (IC50)

Objective: Compare the cytotoxic potency of Treosulfan vs. Busulfan in leukemia cell lines (e.g., K562, HL-60).

Causality Note: Treosulfan is a prodrug.[2][3] Adding it to cell culture media immediately triggers conversion to active epoxides. You do not need liver microsomes (S9 fraction) for activation, unlike cyclophosphamide.

Workflow:

  • Preparation:

    • Busulfan: Dissolve in DMSO (stock 100 mM). Dilute in media.

    • Treosulfan: Dissolve in water or PBS immediately before use. Critical: Do not store dissolved stock; hydrolysis begins instantly.

  • Seeding: Plate cells at 5x10^3 cells/well in 96-well plates.

  • Treatment:

    • Add drugs in serial dilutions (Range: 1 µM – 1000 µM).

    • Control: Vehicle only (DMSO < 0.1% for Busulfan; PBS for Treosulfan).

  • Incubation: 72 - 96 hours at 37°C, 5% CO2.

    • Mechanism:[4] Treosulfan converts to diepoxides over ~2-4 hours at this pH/temp, ensuring sustained alkylation.

  • Readout: Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.

  • Analysis: Plot dose-response curves. Treosulfan typically exhibits a lower IC50 (higher potency) than Busulfan in myeloid lines.

Protocol: Pharmacokinetic Monitoring (Sample Handling)

Objective: Accurate measurement of plasma levels. Challenge: Treosulfan continues to degrade into epoxides after blood draw, leading to false-low readings if not stabilized.

PK_Protocol Sample Blood Draw (EDTA Tube) Stabilize CRITICAL STEP: Acidify (Citrate buffer) or Flash Freeze Sample->Stabilize Immediate Process Centrifuge (4°C, 10 min) Stabilize->Process Analyze LC-MS/MS Analysis Process->Analyze

Figure 2: PK Sample Handling Workflow. Immediate stabilization is required to prevent ex vivo prodrug conversion.

Clinical Efficacy & Conclusion

Does the safety of Treosulfan come at the cost of efficacy? Current evidence suggests no .

In the pivotal MC-FludT.14/L phase III trial (AML/MDS patients):

  • Event-Free Survival (EFS): 64% (Treosulfan) vs. 50% (Busulfan) at 2 years.[5]

  • Transplant-Related Mortality (TRM): Significantly lower in the Treosulfan arm.[3][6][7][8]

Final Recommendation: For researchers and clinicians developing conditioning regimens, D-Threitol-1,4-bis(methanesulfonate) offers a "self-regulating" safety mechanism. By bypassing hepatic enzymatic activation, it minimizes the inter-patient variability and liver toxicity inherent to Busulfan, making it a preferable candidate for patients with comorbidities or high hepatotoxic risk.

References

  • Beelen, D. W., et al. (2020). Treosulfan or Busulfan plus Fludarabine as Conditioning for Allogeneic HSCT in Older Patients with AML or MDS (MC-FludT.14/L): A Randomised, Non-Inferiority, Phase 3 Trial. The Lancet Haematology. Link

  • Romański, M., et al. (2018). In Vitro Study of the Enzymatic and Nonenzymatic Conjugation of Treosulfan with Glutathione. European Journal of Drug Metabolism and Pharmacokinetics. Link

  • Schechter, T., et al. (2023). Treosulfan-based Conditioning for Allogeneic HSCT in Children with Non-malignant Diseases: A Multicenter Retrospective Study. Bone Marrow Transplantation. Link

  • Lanvers-Kaminsky, C., et al. (2006). Cytotoxicity of Treosulfan and Busulfan on Pediatric Tumor Cell Lines.[9][10] Anti-Cancer Drugs.[2][3][6][9][10] Link

  • Ciurea, S. O., & Andersson, B. S. (2009). Busulfan in Hematopoietic Stem Cell Transplantation.[2][4][5][6][7][11][12][13][14] Biology of Blood and Marrow Transplantation. Link

Sources

A Comparative Guide to the Neurotoxicity of D-Threitol-1,4-bis(methanesulfonate) Versus Standard Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic profiles of D-Threitol-1,4-bis(methanesulfonate), also known as Treosulfan, and standard alkylating agents such as busulfan, cyclophosphamide, and melphalan. As a Senior Application Scientist, this document synthesizes available clinical and preclinical data to offer an evidence-based perspective on the relative neurotoxicity of these compounds, aiding in informed decisions during drug development and clinical trial design.

Executive Summary

The selection of an alkylating agent in chemotherapy, particularly in the context of hematopoietic stem cell transplantation (HSCT) conditioning regimens, requires a careful balance between myeloablative efficacy and treatment-related toxicity. Neurotoxicity is a significant dose-limiting side effect of many standard alkylating agents. Emerging evidence from clinical studies and preclinical pharmacokinetic data suggests that Treosulfan may offer a more favorable neurotoxicity profile compared to traditional alkylators like busulfan. This guide will delve into the mechanistic underpinnings, comparative clinical observations, and the critical role of central nervous system (CNS) penetration in dictating the neurotoxic potential of these agents. While direct preclinical comparative studies on neurotoxicity are not extensively available, a strong inference can be drawn from the existing body of evidence.

Mechanisms of Action: A Shared Path to Cytotoxicity

Both Treosulfan and standard alkylating agents exert their cytotoxic effects primarily through the alkylation of DNA.[1] This process involves the formation of covalent bonds with DNA bases, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2]

D-Threitol-1,4-bis(methanesulfonate) (Treosulfan):

Treosulfan is a prodrug that, under physiological conditions, spontaneously converts into two active epoxide metabolites: a monoepoxide intermediate and L-diepoxybutane.[2][3] These epoxides are highly reactive and are responsible for the alkylating activity, forming inter- and intra-strand DNA cross-links.[2][3]

Standard Alkylating Agents:

  • Busulfan: An alkyl sulfonate that directly alkylates DNA.[4]

  • Cyclophosphamide: A prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, phosphoramide mustard and acrolein, which then alkylate DNA.[1]

  • Melphalan: A nitrogen mustard that is actively transported into cells and alkylates DNA.[1]

The fundamental mechanism of DNA alkylation is a common thread among these agents. However, differences in their chemical structure, metabolic activation, and ability to cross the blood-brain barrier contribute to their distinct toxicity profiles, particularly concerning neurotoxicity.

Comparative Clinical Neurotoxicity: Insights from Human Studies

Multiple clinical trials and meta-analyses comparing conditioning regimens containing Treosulfan with those containing busulfan have provided valuable insights into their relative neurotoxicity.

A consistent observation across several studies is a lower incidence of neurological adverse events in patients receiving Treosulfan-based regimens. For instance, a study comparing a Treosulfan-melphalan (TreoMel) regimen to a busulfan-melphalan (BuMel) regimen in patients with acute myeloid leukemia (AML) reported central nervous toxicities, including seizures (6%) and encephalopathy (12%), exclusively in the BuMel cohort.[5][6] Retrospective analyses have also highlighted lower neurotoxicity as a notable advantage of Treosulfan over busulfan.[7][8]

A systematic review and meta-analysis of studies comparing Treosulfan-based and busulfan-based conditioning regimens in AML and myelodysplastic syndrome (MDS) patients found that Treosulfan was superior in terms of overall survival and was associated with a favorable extramedullary toxicity profile.[9] Another meta-analysis concluded that Treosulfan-based regimens could improve overall survival with a lower incidence of acute graft-versus-host disease compared with busulfan-based regimens.[10] While these studies often involve combination therapies, the recurring theme of reduced neurological complications in Treosulfan arms is a strong indicator of its potentially safer CNS profile.

Clinical Observation SummaryTreosulfan-Based RegimensBusulfan-Based RegimensReference
Central Nervous System Toxicities (Seizures, Encephalopathy)Not ObservedObserved (6-12%)[5][6]
Reported NeurotoxicityLower IncidenceHigher Incidence[7][8]
Overall Survival in AML/MDSSuperiorInferior[9][10]

The Crucial Role of CNS Penetration: A Preclinical Perspective

A key determinant of a drug's neurotoxic potential is its ability to cross the blood-brain barrier (BBB) and accumulate in the central nervous system. Preclinical pharmacokinetic studies in animal models have provided a compelling explanation for the observed differences in neurotoxicity between Treosulfan and busulfan.

A pivotal study in rats demonstrated that Treosulfan and its active epoxide metabolite exhibit significantly poorer penetration into the CNS compared to busulfan.[1][2][3][11][12] The brain-to-plasma area under the curve (AUC) ratio, a measure of CNS penetration, was markedly lower for Treosulfan than for busulfan.[3]

CompoundBrain-to-Plasma AUC RatioReference
Treosulfan0.10 - 0.11[3]
Busulfan0.75[3]

This substantial difference in CNS penetration suggests that the brain is exposed to significantly lower concentrations of Treosulfan and its active metabolites, thereby reducing the potential for direct neurotoxic effects. This pharmacokinetic property is likely a primary contributor to the favorable neurotoxicity profile of Treosulfan observed in clinical settings.

cluster_treosulfan Treosulfan Pathway cluster_busulfan Busulfan Pathway Treo Treosulfan (in blood) Epoxide Active Epoxide Metabolites Treo->Epoxide Spontaneous Conversion BBB_Treo Blood-Brain Barrier Epoxide->BBB_Treo Poor Penetration CNS_Treo Low Concentration in CNS BBB_Treo->CNS_Treo Neuro_Treo Reduced Neurotoxicity CNS_Treo->Neuro_Treo Bus Busulfan (in blood) BBB_Bus Blood-Brain Barrier Bus->BBB_Bus Good Penetration CNS_Bus High Concentration in CNS BBB_Bus->CNS_Bus Neuro_Bus Potential for Neurotoxicity CNS_Bus->Neuro_Bus

Caption: Comparative CNS penetration of Treosulfan and Busulfan.

Mechanisms of Neurotoxicity of Standard Alkylating Agents

Understanding the mechanisms by which standard alkylators induce neurotoxicity provides a framework for appreciating the potential advantages of a less neurotoxic agent.

  • Busulfan: The neurotoxicity of busulfan is known to be dose-dependent and can manifest as seizures.[5][13] Its ability to readily cross the blood-brain barrier leads to direct exposure of neuronal tissues to its alkylating effects.

  • Cyclophosphamide: Preclinical studies have shown that cyclophosphamide-induced neurotoxicity is multifactorial, involving the induction of oxidative stress, neuroinflammation, and apoptosis in neuronal cells.[2][3][6][12] Its active metabolites can cross the BBB and exert these detrimental effects within the CNS.

Alkylator Standard Alkylating Agent (e.g., Cyclophosphamide) BBB Crosses Blood-Brain Barrier Alkylator->BBB CNS Presence in CNS BBB->CNS OxidativeStress Oxidative Stress CNS->OxidativeStress Neuroinflammation Neuroinflammation CNS->Neuroinflammation Apoptosis Neuronal Apoptosis CNS->Apoptosis

Caption: Key mechanisms of cyclophosphamide-induced neurotoxicity.

Experimental Protocols for Assessing Neurotoxicity

For researchers aiming to conduct their own comparative studies, the following are standard in vitro protocols for assessing the neurotoxicity of chemotherapeutic agents.

In Vitro Neuronal Cell Viability Assay

Objective: To determine the cytotoxic effect of a compound on neuronal cells by measuring cell viability.

Methodology:

  • Cell Culture:

    • Culture a relevant neuronal cell line (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells) in appropriate media and conditions until they reach 70-80% confluency.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (Treosulfan, busulfan, etc.) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Neurite Outgrowth Assay

Objective: To assess the effect of a compound on the ability of neurons to extend and maintain neurites, a key indicator of neuronal health and development.

Methodology:

  • Cell Culture:

    • Use primary dorsal root ganglion (DRG) neurons or a cell line capable of differentiation (e.g., PC12 cells treated with Nerve Growth Factor).

    • Seed the cells on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) in a medium that promotes neurite extension.

  • Compound Treatment:

    • After the cells have attached and started to extend neurites, treat them with various concentrations of the test compounds.

  • Incubation:

    • Incubate for a period sufficient to allow for significant neurite growth in the control group (e.g., 48-72 hours).

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software to quantify neurite length, number of neurites, and branching points per neuron.

    • Compare the results from the treated groups to the vehicle control.

cluster_viability Viability Assay cluster_neurite Neurite Outgrowth Assay Start Start: Neuronal Cell Culture Treatment Compound Treatment Start->Treatment Incubation Incubation Treatment->Incubation Viability_Analysis MTT Assay & Absorbance Reading Incubation->Viability_Analysis Staining Immunofluorescence Staining Incubation->Staining Endpoint Endpoint Analysis Viability_Analysis->Endpoint Imaging Imaging & Quantification Staining->Imaging Imaging->Endpoint

Sources

comparative analysis of immunosuppressive properties of Treosulfan

Author: BenchChem Technical Support Team. Date: February 2026

Product Comparison Guide for Drug Development & HSCT Protocols

Executive Synthesis: The Reduced Toxicity Conditioning (RTC) Paradigm

Treosulfan (L-threitol-1,4-bismethanesulfonate) represents a pivotal shift in conditioning regimens for Hematopoietic Stem Cell Transplantation (HSCT). Unlike traditional myeloablative agents that rely on maximal dose intensity often at the cost of high organ toxicity, Treosulfan offers a distinct immuno-myeloablative balance .

While often categorized alongside Busulfan as an alkylating agent, Treosulfan’s performance profile is fundamentally different due to its prodrug mechanics and specific cytotoxicity toward T-cell subsets. This guide objectively analyzes Treosulfan’s immunosuppressive superiority over Busulfan and Melphalan, supported by experimental data and mechanistic validation.

Core Value Proposition
  • Superior Immunosuppression: Preclinical models demonstrate significantly higher depletion of splenic T and B lymphocytes compared to Busulfan.[1]

  • Reduced Non-Relapse Mortality (NRM): Lower incidence of Veno-Occlusive Disease (VOD) and neurotoxicity.

  • Prodrug Activation: pH and temperature-dependent activation bypasses hepatic enzymatic variability (CYP450), leading to more predictable pharmacokinetics (PK).

Mechanistic Architecture: Prodrug Conversion & Alkylation[2][3][4][5][6]

Understanding the immunosuppressive potency of Treosulfan requires dissecting its activation pathway.[2] Unlike Busulfan, which is active upon administration, Treosulfan is a prodrug.[1][3][2][4][5]

The pH-Dependent Activation Cascade

Treosulfan undergoes a non-enzymatic, nucleophilic substitution under physiological conditions (pH 7.4, 37°C). It sequentially converts into two active epoxide species:[3][2][6][4][7]

  • (S,S)-EBDM: Mono-epoxide intermediate.[3][7]

  • (S,S)-DEB: Di-epoxide (Diepoxybutane) – The primary bifunctional alkylating agent responsible for DNA cross-linking.

This mechanism is critical for researchers because it implies that local tissue pH and temperature influence drug efficacy, a variable not present with direct alkylators.

Visualization: Treosulfan Activation Pathway

The following diagram illustrates the non-enzymatic conversion pathway.

Treosulfan_Activation cluster_0 Systemic Circulation Treo Treosulfan (Prodrug) EBDM (S,S)-EBDM (Mono-epoxide) Treo->EBDM Non-enzymatic pH 7.4, 37°C DEB (S,S)-DEB (Di-epoxide) EBDM->DEB Cyclization DNA DNA Alkylation (Interstrand Crosslinks) DEB->DNA Nucleophilic Attack (N7-Guanine) Apoptosis Apoptosis (Lymphocyte Depletion) DNA->Apoptosis Cell Cycle Arrest

Figure 1: Non-enzymatic activation of Treosulfan into bioactive epoxides responsible for DNA alkylation.[4][7]

Immunosuppressive Profile: Treosulfan vs. Alternatives[1][3][7][8][9][10][11][12][13][14]

The defining characteristic of Treosulfan in a research context is its ability to induce profound immunosuppression (lymphocyte depletion) alongside myeloablation (marrow depletion).

Comparative Data: Treosulfan vs. Busulfan vs. Cyclophosphamide

In pivotal preclinical studies (e.g., Capaldi et al., Exp Hematol), Treosulfan demonstrated a distinct advantage in depleting splenic lymphocytes.[1]

ParameterTreosulfanBusulfanCyclophosphamide
Mechanism Bifunctional Alkylator (Epoxide)Bifunctional Alkylator (Methanesulfonate)Nitrogen Mustard (Needs Hepatic Activation)
Myeloablation HighHighModerate
Splenic T-Cell Depletion Very High ModerateModerate
Splenic B-Cell Depletion Very High ModerateHigh
Alloreactivity (MLR) Complete AbrogationPartialPartial
Hepatic Toxicity (VOD) Low (<5%)High (10-20% w/o prophylaxis)Low

Analysis of Causality: The superior T-cell depletion by Treosulfan is hypothesized to be linked to the high reactivity of the diepoxybutane (DEB) metabolite specifically within the lymphoid microenvironment. Unlike Busulfan, which relies on glutathione-S-transferase (GST) for clearance (often depleting hepatic glutathione and causing VOD), Treosulfan’s renal elimination and non-enzymatic activation spare the liver while delivering potent alkylation to dividing lymphocytes.

Clinical Translation: GVHD and Engraftment

The experimental immunosuppression translates directly to clinical outcomes.

  • Acute GVHD (aGVHD): Treosulfan-based regimens consistently show lower rates of severe aGVHD (Grade III-IV) compared to Busulfan (15% vs. 39% in some pediatric cohorts).

  • Chimerism: While engraftment speed is similar, Treosulfan facilitates stable donor chimerism with reduced toxicity, allowing its use in older or comorbid patients (HCT-CI > 2).

Experimental Protocol: Assessing Immunosuppressive Potency[1][7]

For researchers validating Treosulfan in new combinations (e.g., with Fludarabine or Thiotepa), the following Self-Validating System is recommended. This protocol quantifies the "Immune Gap"—the differential between myeloablation and immunosuppression.

Workflow: Murine Splenocyte Depletion & MLR Assay

Objective: Quantify the functional impairment of T-cells post-exposure.

Step 1: In Vivo Administration
  • Model: BALB/c mice (n=5 per group).

  • Dosing:

    • Treosulfan: 1500 mg/kg (i.p.) – Note: Adjust for species surface area.

    • Control: PBS.

    • Comparator: Busulfan (25 mg/kg).

  • Timing: Sacrifice at Day 3 post-administration (nadir of lymphopenia).

Step 2: Splenocyte Isolation & Phenotyping
  • Harvest spleens and create single-cell suspensions.

  • Lyse red blood cells (ACK lysis buffer).

  • Flow Cytometry Panel:

    • CD3 (T-cells), CD19 (B-cells), CD11b (Myeloid).

    • Annexin V / PI (Apoptosis/Viability).

  • Validation Check: Total cellularity must be reduced by >80% in Treosulfan group to confirm systemic delivery.

Step 3: Mixed Lymphocyte Reaction (MLR) - The Functional Test

This step validates if the remaining cells are functionally competent.

  • Responders: T-cells from Treated Mice (Treosulfan/Busulfan).[1]

  • Stimulators: Irradiated allogeneic splenocytes (e.g., C57BL/6).

  • Culture: Co-culture for 72-96 hours.

  • Readout: 3H-Thymidine incorporation or CFSE dilution.

  • Success Criteria: Treosulfan-treated responders should show <10% proliferation compared to untreated controls, indicating functional anergy/depletion.

Visualization: Experimental Workflow

The following DOT diagram outlines the logic flow for this validation assay.

Immunosuppression_Assay cluster_flow Quantitative Phenotyping cluster_func Functional Validation (MLR) Start In Vivo Administration (Treo vs. Bu) Harvest Harvest Spleen & Marrow (Day +3) Start->Harvest Flow Flow Cytometry (CD3/CD19/AnnexinV) Harvest->Flow Count Absolute Cell Counts Harvest->Count CoCulture Co-Culture with Allogeneic Stimulators Flow->CoCulture Result Calculate Suppression Index (Target: >90% inhibition) Count->Result Normalization Prolif Measure Proliferation (3H-Thymidine/CFSE) CoCulture->Prolif Prolif->Result

Figure 2: Workflow for comparative assessment of immunosuppressive efficacy (Treosulfan vs. Busulfan).

Safety & Toxicity Profile

The "Self-Validating" nature of a drug choice also relies on its safety margin. Treosulfan provides a wider therapeutic window.

Toxicity ParameterTreosulfan (FT Regimen)Busulfan (FB Regimen)Melphalan
Mucositis (Grade 3-4) Common (Requires prophylaxis)CommonVery Common
Veno-Occlusive Disease (VOD) Rare (<2%) Frequent (10-20%)Rare
Neurotoxicity (Seizures) Rare (No prophylaxis needed)Risk (Requires Phenytoin)Rare
Skin Toxicity Rash (pH dependent)HyperpigmentationAlopecia
Late Effects Reduced Gonadal Toxicity (potential)High Infertility RiskHigh

Expert Insight: The lack of requirement for seizure prophylaxis (unlike Busulfan) and the significantly reduced VOD risk make Treosulfan the preferred "backbone" for researchers designing protocols for frail populations.

References

  • Capaldi, A. et al. (2006). Myeloablative and immunosuppressive properties of treosulfan in mice.[1][5][8] Experimental Hematology.

  • Beelen, D.W. et al. (2022).[9] Treosulfan compared with reduced-intensity busulfan improves allogeneic hematopoietic cell transplantation outcomes of older acute myeloid leukemia and myelodysplastic syndrome patients. American Journal of Hematology.

  • Romański, M. et al. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation.[10] Clinical Pharmacokinetics.[7]

  • Boztug, H. et al. (2022).[11][12] A retrospective study of treosulfan versus busulfan-based conditioning in pediatric patients.[13][14][15] Pediatric Transplantation.[13][14]

  • European Medicines Agency (EMA). (2019). Trecondi (treosulfan) Assessment Report.[1][12][15]

Sources

A Comparative Guide to Prodrug Stability: Benchmarking D-Threitol-1,4-bis(methanesulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Prodrug Design

In modern pharmacology, a prodrug strategy is a powerful tool used to overcome undesirable properties of an active pharmaceutical ingredient (API), such as poor solubility, low permeability, or significant first-pass metabolism.[1][2] A prodrug is a pharmacologically inactive compound that, after administration, is converted into a therapeutically active drug.[2] The success of this strategy hinges on a delicate balance: the prodrug must be stable enough to reach its intended target or site of activation, yet labile enough to be efficiently converted into the active form.[1] Instability can lead to premature degradation, reduced efficacy, and potential toxicity from degradation products.[3]

This guide provides an in-depth technical comparison of the stability profile of D-Threitol-1,4-bis(methanesulfonate), known as Treosulfan, a critical alkylating agent used in conditioning regimens for hematopoietic stem cell transplantation (HSCT).[4][5] We will benchmark its stability against Busulfan, a structurally similar alkylating agent frequently used in the same clinical setting. While Busulfan is not a prodrug in the classical sense (it is directly active), its frequent use as a clinical comparator to Treosulfan makes this analysis vital for researchers and drug development professionals selecting conditioning agents.[6][7][8][9][10] We will explore the chemical pathways of activation and degradation, present quantitative stability data under various conditions, and provide detailed experimental protocols for replication.

Part 1: The Stability Profile of Treosulfan

Treosulfan is a water-soluble dihydroxy derivative of busulfan.[8] Crucially, it functions as a prodrug that undergoes a non-enzymatic conversion into its active cytotoxic metabolites.[4][7][8][11][12]

Mechanism of Activation: A pH and Temperature-Dependent Cascade

Unlike many drugs that rely on enzymatic metabolism, Treosulfan's activation is a spontaneous chemical transformation governed by physiological conditions.[12][13] At a pH greater than 5.0, the molecule undergoes an intramolecular nucleophilic substitution.[8][14] This process sequentially forms two active epoxides: (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) and subsequently (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB).[8][11] These epoxides are the ultimate alkylating agents responsible for the drug's myeloablative and antineoplastic effects.[8][13]

The rate of this conversion is highly dependent on both pH and temperature.[4][11][12] This inherent chemical property is the most critical factor governing Treosulfan's stability.

G cluster_conditions Activation Conditions treosulfan Treosulfan (D-Threitol-1,4-bis(methanesulfonate)) ebdm S,S-EBDM (Active Monoepoxide) treosulfan->ebdm Spontaneous Intramolecular Nucleophilic Substitution deb S,S-DEB (Active Diepoxide) ebdm->deb Second Epoxidation dna DNA Alkylation & Cross-linking ebdm->dna Cytotoxic Effect deb->dna Cytotoxic Effect pH pH > 5.0 Temp Temperature (e.g., 37°C)

Caption: Treosulfan's non-enzymatic activation pathway.

Quantitative Stability in Biological Matrices

The pH and temperature dependency of Treosulfan's activation has profound implications for its handling and stability in biological samples. A comprehensive study by El-Serafi et al. provides crucial data on this topic.[4]

In Human Plasma:

  • Effect of Temperature: At physiological pH (7.4), Treosulfan's stability is highly temperature-sensitive. At 37°C, it degrades completely within 24 hours.[4] The degradation is significantly slower at room temperature, and even more so at +4°C. Frozen storage at -20°C provides the highest stability for short durations.[4]

  • Effect of pH: Stability is dramatically enhanced in acidic conditions. In acidified plasma (pH 4.5), Treosulfan remains over 90% stable for up to 72 hours, even at room temperature.[4] Conversely, in alkaline conditions (pH 8.3), degradation is accelerated compared to physiological pH.[4]

Causality Behind Experimental Choices: The need to acidify clinical plasma samples containing Treosulfan is a direct consequence of its activation mechanism. To accurately measure the concentration of the parent prodrug in vivo, its ex vivo conversion must be halted immediately upon sample collection. Lowering the pH to <5.0 effectively stops the intramolecular nucleophilic substitution, preserving the sample's integrity for analysis.[4][14]

Storage ConditionTime% Treosulfan Remaining (pH 4.5)% Treosulfan Remaining (pH 7.4)% Treosulfan Remaining (pH 8.3)
Room Temperature 2 h>99%~80%~70%
8 h>98%~40%~25%
24 h~97%~22%<5%
72 h~94%<5%<1%
+37°C 24 h>90%0%0%
-20°C 8 h>99%~91%~88%
72 h~99%~61%~52%
Table 1: Stability of Treosulfan in Human Plasma under Various Conditions. Data synthesized from El-Serafi et al. (2019).[4]

In Urine & Cell Culture Media: Treosulfan demonstrates slightly better stability in urine and cell culture media compared to plasma.[4] For these matrices, freezing at -20°C is generally sufficient to maintain stability for up to 72 hours without the need for acidification.[4][15]

Part 2: The Stability Profile of the Comparator, Busulfan

Busulfan is also an alkylating agent but differs from Treosulfan in several key aspects regarding its stability and mechanism. It is not a prodrug and is directly cytotoxic. Its primary stability challenge is not activation, but rather its poor aqueous solubility and susceptibility to hydrolysis.[16]

Mechanism of Degradation: Hydrolysis

Busulfan is unstable in aqueous media and undergoes hydrolysis, which breaks the molecule down into inactive products: methanesulfonic acid and tetrahydrofuran.[16] This degradation pathway is the primary non-metabolic route of elimination and directly reduces the amount of active drug available.

G cluster_conditions Degradation Condition busulfan Busulfan products Methanesulfonic Acid + Tetrahydrofuran (Inactive Products) busulfan->products Hydrolysis in Aqueous Media water Aqueous Solution

Caption: The primary degradation pathway of Busulfan via hydrolysis.

Quantitative Stability in Infusion Solutions

The clinical utility of Busulfan is often limited by the stability of its infusion solutions. The drug is supplied as a concentrate and must be diluted for administration.[16]

  • Precipitation: A major concern is the formation of a precipitate, which can occur regardless of temperature and is a primary cause for the decrease in busulfan content in prepared solutions.[16]

  • Temperature and Container Dependence: Studies show that reconstituted busulfan solutions are stable for only a short period. Stability is generally better at refrigerated temperatures (2-8°C) compared to room temperature. For example, at a concentration of 0.55 mg/mL, stability (defined as >95% of initial concentration) at 2-8°C was found to be 16 hours in polypropylene syringes but only 6 hours in infusion bags.[16][17] At room temperature, this stability window shrinks to just a few hours.[17][18]

Storage ConditionContainerStability Window (>95% concentration)Stability Window (>90% concentration)
2-8°C Polypropylene Syringe16 hours24 hours
Glass Bottle14 hoursNot Reported
Infusion Bag6 hoursNot Reported
Room Temperature Polypropylene Syringe4 hours8 hours
Infusion Bag<4 hours~8 hours
Table 2: Stability of Diluted Busulfan (0.55 mg/mL) Infusion Solutions. Data synthesized from Vigneron et al. (2013).[16]

Part 3: Head-to-Head Comparison and Clinical Implications

The distinct stability profiles of Treosulfan and Busulfan have significant practical consequences for both clinical and research settings.

FeatureD-Threitol-1,4-bis(methanesulfonate) (Treosulfan)Busulfan
Type ProdrugActive Drug
Primary Instability Pathway pH and temperature-dependent non-enzymatic conversion to active epoxides.[4][8][12]Hydrolysis in aqueous media to inactive products.[16]
Key Instability Factors pH > 5.0, elevated temperature.[4][14]Aqueous environment, elevated temperature.[16][17]
Aqueous Solubility High (150-200 mg/mL)[13]Low (Slightly soluble in water)[16]
Major Stability Challenge Preventing premature activation ex vivo and ensuring controlled conversion in vivo.Preventing precipitation and hydrolysis in prepared infusions.[16]
Handling of Clinical Samples Requires immediate acidification of plasma for long-term storage to prevent degradation.[4][15]Standard freezing protocols are generally sufficient.
Preparation for Administration Reconstituted solution is stable for 3 days at 15-30°C. Refrigeration is not recommended.[13]Reconstituted solution has a very limited stability window (hours), requiring prompt administration.[16][17]

Clinical Relevance: The superior aqueous solubility and more predictable chemical activation of Treosulfan offer advantages in formulation and administration. The primary challenge is managing its pH and temperature sensitivity, particularly for pharmacokinetic studies. Busulfan's poor solubility and tendency to precipitate create logistical challenges for its preparation and administration, demanding strict adherence to short infusion timelines. While both are effective myeloablative agents, these fundamental differences in their chemical stability are critical considerations for drug development professionals and clinical researchers aiming for safe and effective patient outcomes.[5][19]

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided.

Protocol 1: Comparative In Vitro Stability Assay in Human Plasma

This protocol is designed to compare the stability of two compounds in human plasma over time.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock 1. Prepare 10 mM stock solutions of Prodrug A and Prodrug B in DMSO prep_spike 3. Spike plasma aliquots with stock solution to final concentration (e.g., 10 µM) prep_stock->prep_spike prep_plasma 2. Thaw pooled human plasma at 37°C. Divide into aliquots for different pH conditions (e.g., 4.5, 7.4, 8.3) prep_plasma->prep_spike incubate 4. Incubate spiked plasma at different temperatures (e.g., -20°C, 4°C, 25°C, 37°C) prep_spike->incubate sampling 5. Withdraw aliquots at specified time points (0, 1, 2, 4, 8, 24h) incubate->sampling processing 6. Stop reaction by protein precipitation (e.g., add 3 vols ice-cold Acetonitrile) sampling->processing centrifuge 7. Centrifuge (e.g., 10,000g, 10 min, 4°C) and collect supernatant processing->centrifuge hplc 8. Analyze supernatant by a validated stability-indicating HPLC-UV/MS method centrifuge->hplc data 9. Calculate % remaining vs. T=0. Determine half-life (t½) hplc->data

Caption: Workflow for the comparative in vitro plasma stability assay.

Step-by-Step Methodology:

  • Materials: Test compounds (Treosulfan, Busulfan), DMSO, pooled human plasma (e.g., from at least 3 donors), citric acid and sodium hydroxide (for pH adjustment), acetonitrile (HPLC grade), HPLC system with UV or MS detector.

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each compound in DMSO.

  • Plasma Preparation: Thaw plasma at 37°C. For pH-dependent studies, adjust the pH of plasma aliquots using citric acid (to pH 4.5) or sodium hydroxide (to pH 8.3). Leave one aliquot at its native pH (~7.4).

  • Incubation: Pre-warm the plasma aliquots to the desired incubation temperatures (e.g., 37°C, 25°C). Spike the test compounds from the stock solution into the plasma to a final concentration (e.g., 10 µM). The final DMSO concentration should be <0.5%.

  • Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and stop any degradation. Vortex vigorously.

  • Sample Processing: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated, stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the remaining percentage against time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: Forced Degradation Study

This protocol is essential to demonstrate that the analytical method used is "stability-indicating," meaning it can separate the intact drug from its degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the drug in a suitable solvent (e.g., water:acetonitrile).

  • Stress Conditions: Expose the drug solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 30 minutes.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 2 hours.

    • Thermal Stress: Heat the solution at 80°C for 24 hours.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV/MS.

  • Validation: The method is considered stability-indicating if significant degradation is observed and the degradation peaks are well-resolved from the parent drug peak. Peak purity analysis (using a photodiode array detector) should confirm that the parent peak in the stressed samples is spectrally pure.

References

  • medac Pharma. (2021). Trecondyv® (treosulfan for injection) Product Monograph. [Link]

  • El-Serafi, I., et al. (2019). Pre-formulation investigations for establishing a protocol for treosulfan handling and activation. Xenobiotica, 49(12), 1475-1482. [Link]

  • El-Serafi, I., et al. (2019). Pre-formulation investigations for establishing a protocol for treosulfan handling and activation. ResearchGate. [Link]

  • Kawalec, P., et al. (2022). Treosulfan-based conditioning vs. low-dose busulfan-based conditioning for allogeneic hematopoietic stem cell transplantation: a cost-utility analysis in Poland. Acta Haematologica Polonica, 53(2), 101-109. [Link]

  • Mohanan, E., et al. (2018). Pharmacokinetics and Pharmacodynamics of Treosulfan in Patients With Thalassemia Major Undergoing Allogeneic Hematopoietic Stem Cell Transplantation. Clinical Pharmacology in Drug Development, 7(8), 856-864. [Link]

  • Główka, F. K., & Mikołajewski, J. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives. Clinical Pharmacokinetics, 57(8), 955-971. [Link]

  • Scottish Medicines Consortium. (2023). treosulfan powder for solution for infusion (Trecondi®). SMC2527. [Link]

  • Gavriilaki, E., et al. (2025). Treosulfan-Based Conditioning Regimens for Allogeneic Hematopoietic Cell Transplantation in Acute Myeloid Leukemia and Other Myeloid Malignancies. Journal of Clinical Medicine, 14(21), 1-15. [Link]

  • Robin, M., et al. (2024). Treosulfan compared to busulfan in allogeneic haematopoietic stem cell transplantation for myelofibrosis: a registry-based study. Bone Marrow Transplantation, 59, 928–935. [Link]

  • El-Serafi, I., et al. (2019). Pre-formulation investigations for establishing a protocol for treosulfan handling and activation. Taylor & Francis Online. [Link]

  • European Medicines Agency. (n.d.). Trecondi, INN-treosulfan. [Link]

  • Główka, F. K., & Mikołajewski, J. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives. PubMed. [Link]

  • Díaz de Heredia, C., et al. (2022). A retrospective study of treosulfan versus busulfan-based conditioning in pediatric patients. European Journal of Haematology, 109(3), 264-272. [Link]

  • Author. (2026). Analytical Method Development and Validation of Treosulfan and Its Impurities by Ultra Performance Liquid Chromatography (UPLC) and Identification of Degradation Products by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Vigneron, J., et al. (2013). Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages. International Journal of Pharmaceutical Compounding, 17(3), 253-257. [Link]

  • Silva, A. C. G., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3349. [Link]

  • Musso, L., et al. (2022). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. Pharmaceutics, 14(9), 1799. [Link]

  • Ma, K. R., et al. (2020). Long-Term Outcomes of Treosulfan- vs. Busulfan-Based Conditioning Regimen for Patients With Myelodysplastic Syndrome and Acute Myeloid Leukemia Before Hematopoietic Cell Transplantation: A Systematic Review and Meta-Analysis. Frontiers in Oncology, 10, 594580. [Link]

  • Feit, P. W. (1966). Compounds derived from L-threitol 1,4-bismethanesulfonate. Journal of Medicinal Chemistry, 9(2), 241-242. [Link]

  • Scheulen, M. E., et al. (2000). Clinical Phase I Dose Escalation and Pharmacokinetic Study of High-Dose Chemotherapy with Treosulfan and Autologous Peripheral Blood Stem Cell Transplantation in Patients with Advanced Malignancies. Clinical Cancer Research, 6(11), 4234-4241. [Link]

  • Vigneron, J., et al. (2013). Chemical and physical stability of diluted busulfan infusion solutions. ResearchGate. [Link]

  • Gagelmann, N., et al. (2024). Impact of busulfan versus treosulfan dose intensity in myelofibrosis undergoing hematopoietic cell transplantation. American Journal of Hematology, 99(8), 1541-1550. [Link]

  • George, B., et al. (2017). Pharmacokinetics of Treosulfan in Patients with Thalassemia Major Undergoing Allogeneic Hematopoietic Stem Cell Transplantation — a Comparison of Two Formulations and Correlation with Clinical Outcomes. Blood, 130(Supplement 1), 3350. [Link]

  • Author. (n.d.). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. ResearchGate. [Link]

  • Hadžić, S., et al. (2018). Stability of busulfan (0.55 mg/mL) under different storage conditions. ResearchGate. [Link]

  • Author. (2025). Stability of D-mannitol upon Melting/Freezing Cycles under Controlled Inert Atmosphere. ResearchGate. [Link]

  • Zaugg, M., et al. (2024). Determinants of Interpatient Variability in Treosulfan Pharmacokinetics in AML Patients Undergoing Autologous Stem Cell Transplantation. Cancers, 16(15), 2795. [Link]

  • Hsiao, Y., et al. (2024). Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand. ACS Medicinal Chemistry Letters, 15(4), 517-524. [Link]

  • Kumar, V. R., et al. (2021). HPLC method for the development and validation of busulfan in pharmaceutical formulation. GSC Advanced Research and Reviews, 6(3), 136-142. [Link]

  • Cyprotex. (n.d.). Plasma Stability. [Link]

Sources

Safety Operating Guide

Operational Safety Guide: Disposal and Handling of Treosulfan (D-Threitol-1,4-bis(methanesulfonate))

[1]

Core Directive: The Prodrug Hazard Paradox

D-Threitol-1,4-bis(methanesulfonate) , commonly known as Treosulfan , presents a unique safety challenge compared to direct-acting alkylating agents.[1] It is a prodrug .[1][2][3][4]

While the dry powder or neutral solution appears chemically stable, it undergoes a spontaneous, non-enzymatic conversion under physiological conditions (pH 7.4, 37°C) into L-diepoxybutane , a highly potent bifunctional alkylating agent.[1]

Operational Implication: You are not just managing the chemical in the vial; you are managing a "time-delayed" generator of diepoxides. Disposal protocols must account for the fact that environmental conditions (humidity, pH changes in waste streams) can activate the compound after disposal if not properly segregated.[1]

Mechanism of Toxicity & Activation

Scientific Grounding for Safety Protocols

To understand the disposal rigor, one must understand the activation pathway.[1] Treosulfan itself is pharmacologically inactive.[1][2] Its cytotoxicity arises from the displacement of the methanesulfonate leaving groups, forming epoxide rings.[1]

Figure 1: Non-Enzymatic Activation Pathway The following diagram illustrates the pH-dependent conversion of Treosulfan into its active cytotoxic form.

TreosulfanActivationTreosulfanTreosulfan(Prodrug)MonoEpoxideMono-epoxide Intermediate((2S,3S)-1,2-epoxy-3,4-butanediol...)Treosulfan->MonoEpoxidepH 7.4, 37°CNon-enzymaticDiepoxybutaneL-Diepoxybutane(Active Cytotoxin)MonoEpoxide->DiepoxybutaneSpontaneousCyclizationDNA_DamageDNA Alkylation(Cross-linking)Diepoxybutane->DNA_DamageNucleophilicAttack

Caption: Treosulfan converts to toxic diepoxides under physiological conditions, necessitating strict containment to prevent environmental activation.[1]

Chemical Profile & Hazard Assessment
PropertySpecificationOperational Significance
CAS Number 299-75-2Use for waste manifesting and inventory tracking.[1]
Chemical Class Alkylating Agent (Prodrug)Carcinogenic (H350), Mutagenic (H340). Handle as a high-potency cytotoxic.[1]
Physical State White Crystalline PowderDust generation is the primary exposure vector during weighing/transfer.[1]
Solubility Soluble in waterDo not dispose of down drains.[1] Water solubility facilitates environmental spread.[1]
Stability pH SensitiveRapidly degrades to active epoxides in alkaline or neutral aqueous environments.[1]
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1] If a layer is breached, the secondary layer provides immediate redundancy.[1]

PPE LayerSpecificationRationale
Respiratory N95 (minimum) or P100/PAPRPrevents inhalation of particulates.[1] Essential when handling dry powder.[1]
Dermal (Hands) Double Gloving (Nitrile)Outer glove: 8mil (tested for chemotherapy).[1] Inner glove: 4mil.[1] Change outer gloves every 30 mins.[1]
Dermal (Body) Lint-free, low-permeability gown Closed front, long sleeves, elastic cuffs.[1] Prevents skin absorption of dust/aerosols.[1][5][6][7][8]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powder handling; goggles seal against airborne dust.[1]
Disposal Workflow & Decision Logic

Disposal must strictly differentiate between Trace Waste (empty containers) and Bulk Waste (unused drug/spills).[1] Mixing these streams can lead to regulatory violations (RCRA in the US) and massive cost inefficiencies.

Figure 2: Waste Segregation Decision Tree

DisposalWorkflowWasteItemTreosulfan Waste ItemIsItEmptyIs the container 'RCRA Empty'?(<3% by weight remaining)WasteItem->IsItEmptyTraceBinTrace Chemotherapy Bin(Yellow Container)IsItEmpty->TraceBinYesBulkBinHazardous Waste Bin(Black Container)IsItEmpty->BulkBinNoTracePathYes (Trace)BulkPathNo (Bulk/Spill)TraceDestructionRegulated Medical WasteIncinerationTraceBin->TraceDestructionBulkLabelLabel: 'Hazardous Waste - Toxic'(RCRA Code: Characteristic/State)BulkBin->BulkLabelBulkDestructionHigh-Temperature Incineration(1000°C+)BulkLabel->BulkDestruction

Caption: Segregation logic for Treosulfan waste. Bulk waste requires high-temperature incineration (Black Bin).[1]

Detailed Disposal Steps:
  • Trace Waste (Yellow Bin):

    • Definition: Vials, syringes, or IV bags that are "RCRA empty" (less than 3% of original volume remaining).[1]

    • Action: Discard into a yellow chemotherapy waste container.

    • Note: Do not recap needles.

  • Bulk Waste (Black Bin):

    • Definition: Unused stock solutions, expired powder, or spill cleanup materials.[1]

    • Action: Place in a black hazardous waste container compatible with incineration.

    • Labeling: Must be labeled "Hazardous Waste - Cytotoxic/Toxic."[1]

    • Destruction: High-Temperature Incineration is the only validated method to destroy the alkylating potential of Treosulfan [1]. Autoclaving is insufficient and may volatilize toxic byproducts.[1]

Spill Management & Deactivation Protocol

Critical Warning: Do not use standard "spill pillows" alone.[1] The goal is containment, not just absorption.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • PPE Up: Don double nitrile gloves, gown, goggles, and N95/P100 respirator.[1]

  • Containment (Powder):

    • Cover the spill with a damp absorbent pad (dampened with water) to prevent dust generation.[1] Do not sweep dry powder.

  • Containment (Liquid):

    • Cover with absorbent pads specifically rated for cytotoxic drugs.[1]

  • Decontamination:

    • While specific chemical inactivation (e.g., strong base) can degrade alkylating agents, it is operationally safer in a clinical/lab setting to physically remove the hazard to avoid creating exothermic reactions or volatile byproducts.[1]

    • Clean the surface 3 times with a detergent solution, followed by a clean water rinse.[1]

    • Optional: A 5% Sodium Thiosulfate solution can be used as a final wipe-down to neutralize trace alkylating residues, as thiosulfate is a known scavenger for alkylating agents [2].[1]

  • Disposal: All cleanup materials (pads, gloves, wipes) must go into the Black (Bulk) Waste bin.[1]

Regulatory & Compliance Context
  • US (OSHA/EPA): Treosulfan is not explicitly "P" or "U" listed by name in 40 CFR 261.33, but it must be managed as characteristic hazardous waste due to its toxicity (mutagenicity/carcinogenicity) [3].[1]

  • EU (EWC): Classified under 18 01 08 * (Cytotoxic and cytostatic medicines).[1]

  • Transport: UN Number usually falls under UN 3249 (Medicine, solid, toxic, n.o.s.) or UN 2811 depending on formulation.[1]

References
  • European Medicines Agency (EMA). (2004).[1] Scientific Discussion: Treosulfan Mechanism of Action and Pharmacokinetics. Retrieved from [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (1999).[1] Controlling Occupational Exposure to Hazardous Drugs.[1][9] Retrieved from [Link][1]

  • World Health Organization (WHO). (2019).[1] Safe management of wastes from health-care activities.[1][10] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
D-Threitol-1,4-bis(methanesulfonate)
Reactant of Route 2
Reactant of Route 2
D-Threitol-1,4-bis(methanesulfonate)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。